1-(Cyclopentylmethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclopentylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJFNAPZZCQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359066 | |
| Record name | 1-(cyclopentylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82500-22-9 | |
| Record name | 1-(cyclopentylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1-(Cyclopentylmethyl)piperazine
This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a valuable intermediate in pharmaceutical development. The information presented is collated from established chemical literature and patents, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support laboratory-scale and industrial production.
Introduction
This compound is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its N-alkylation allows for the introduction of various functionalities to modulate the pharmacological properties of a molecule. This guide will focus on the most prevalent and efficient methods for the synthesis of this compound.
Primary Synthesis Pathways
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Reductive Amination: This is a direct approach involving the reaction of piperazine with a cyclopentyl carbonyl compound (cyclopentanone or cyclopentanecarboxaldehyde) in the presence of a reducing agent.
-
Nucleophilic Substitution (Alkylation): This method involves the reaction of piperazine with a cyclopentylmethyl halide. To control for mono-alkylation, a protecting group strategy is often employed.
Pathway 1: Reductive Amination of Cyclopentanone with Piperazine
This is an industrially significant method that directly yields the target compound from readily available starting materials. The reaction proceeds via the formation of an enamine intermediate from piperazine and cyclopentanone, which is then reduced in situ to the final product.
Reaction Scheme:
Caption: Reductive amination of piperazine with cyclopentanone.
Experimental Data Summary
The following table summarizes the quantitative data from cited experiments for the reductive amination of cyclopentanone with piperazine[1].
| Parameter | Example 1 | Example 2 |
| Reactants | ||
| Piperazine (anhydrous) | 258 g | 518 g |
| Cyclopentanone | 252 g | 504 g |
| Molar Ratio (Piperazine:Cyclopentanone) | ~1:1 | ~1:1 |
| Catalyst | ||
| Type | Raney Nickel | Palladium on Carbon (Pd/C) |
| Amount | 17 g | 105 g |
| Solvent | ||
| Type | Toluene | Toluene |
| Volume | 172 g | 1000 ml |
| Reaction Conditions | ||
| Temperature | 120°C | 70°C |
| Pressure | 40 atm (H₂) | 20 atm (H₂) |
| Reaction Time | 4 hours | Not specified (until H₂ consumption stops) |
| Results | ||
| Yield of this compound | 69.4% (218 g) | 88.7% |
| Purity | 99% (GC) | 99% (GC) |
| Byproduct (1,4-dicyclopentylpiperazine) Yield | Not specified | 4.0% (53 g) |
Detailed Experimental Protocol (Based on Example 1)[1]
-
Charging the Reactor: In a magnetically stirred autoclave with a suitable capacity (e.g., 3000 ml), charge 258 g of anhydrous piperazine, 252 g of cyclopentanone, 172 g of toluene, and 17 g of Raney nickel catalyst.
-
Pressurization and Heating: Seal the autoclave and introduce hydrogen gas to a pressure of 40 atm. Heat the reaction mixture to 120°C while stirring.
-
Reaction Monitoring: Maintain the pressure at 40 atm by adding hydrogen as it is consumed. The reaction is typically complete in about 4 hours, indicated by the cessation of hydrogen uptake.
-
Work-up: Cool the reactor to room temperature and vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst.
-
Purification: Distill the filtrate to remove the toluene solvent. The product, this compound, can be further purified by vacuum distillation. The boiling point is reported to be 118-120°C.
Pathway 2: Nucleophilic Substitution (Alkylation) of Piperazine
This pathway involves the alkylation of piperazine with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide. A significant challenge with this method is controlling the degree of alkylation, as the mono-alkylated product can react further to form the di-alkylated byproduct. To achieve selective mono-alkylation, one of the nitrogen atoms of piperazine is often protected with a group like tert-butyloxycarbonyl (Boc).
Reaction Scheme:
Caption: Mono-alkylation of piperazine using a Boc-protection strategy.
Detailed Experimental Protocol (General Procedure)
Step 1: Synthesis of 1-Boc-piperazine [2]
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in DCM to the piperazine solution over several hours at room temperature.
-
Stir the reaction mixture for 22-24 hours.
-
Remove the solvent under reduced pressure. The resulting mixture of piperazine, mono-Boc-piperazine, and di-Boc-piperazine can be separated by column chromatography to isolate the desired 1-Boc-piperazine.
Step 2: Alkylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add cyclopentylmethyl bromide or iodide (1-1.2 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture, filter off the base, and evaporate the solvent. The crude product can be purified by column chromatography.
Step 3: Deprotection of the Boc Group [3]
-
Dissolve the 1-Boc-4-(cyclopentylmethyl)piperazine in a solvent like dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
Evaporate the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the final product, this compound.
Quantitative Data for Alkylation Pathway
Yields for each step can vary depending on the specific conditions and purification methods. Generally, each step can be expected to have a yield in the range of 70-95%.
Other Potential Synthesis Pathways
Reductive Amination with Cyclopentanecarboxaldehyde
This method is analogous to the reductive amination with cyclopentanone. It involves the reaction of piperazine with cyclopentanecarboxaldehyde, followed by reduction with a suitable reducing agent like sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.
Reaction of Piperazine with Cyclopentanol
A patented process describes the reaction of piperazine with a cycloalkanol, such as cyclopentanol, in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst at elevated temperatures (130-190°C) and pressures (5-100 bar)[4]. This method offers a direct route from the alcohol, which can be advantageous in certain manufacturing contexts.
Conclusion
The synthesis of this compound can be effectively achieved through several pathways. The choice of method will depend on factors such as the availability of starting materials, required scale of production, and desired purity of the final product.
-
Reductive amination of cyclopentanone is a highly efficient and direct one-step process, well-suited for large-scale production[1].
-
Nucleophilic substitution with a protecting group strategy offers good control over mono-alkylation and is a versatile laboratory method[2].
Researchers and drug development professionals should consider these factors when selecting a synthesis route for this compound and its analogs. The experimental protocols and data provided in this guide serve as a valuable resource for the practical implementation of these synthetic methods.
References
- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(Cyclopentylmethyl)piperazine. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted data for the closely related analogue, 1-Cyclopentylpiperazine, alongside established experimental protocols for determining key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis by offering a foundational understanding of the compound's characteristics and the methodologies for their empirical validation. The synthesis of 1-Cyclopentylpiperazine is also discussed to provide context for its formation and potential impurity profile.
Introduction
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The cyclopentylmethyl substituent introduces a lipophilic aliphatic group that can influence the compound's solubility, membrane permeability, and receptor-binding affinity. A thorough understanding of its physicochemical properties is therefore essential for its potential application in drug design and development.
Physicochemical Properties
The following tables summarize the computed and available experimental data for 1-Cyclopentylpiperazine, which can serve as an estimate for this compound.
Table 1: General and Computed Properties of 1-Cyclopentylpiperazine
| Property | Value | Source |
| Molecular Formula | C9H18N2 | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| IUPAC Name | 1-cyclopentylpiperazine | PubChem[1] |
| CAS Number | 21043-40-3 | PubChem[1] |
| XLogP3-AA (Predicted) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 154.146998583 Da | PubChem[1] |
| Topological Polar Surface Area | 15.3 Ų | PubChem[1] |
| Predicted Density | 0.989±0.06 g/cm³ | ChemBK[2] |
| Predicted pKa | 9.28±0.10 | ChemBK[2] |
Table 2: Experimental Physical Properties of 1-Cyclopentylpiperazine
| Property | Value | Source |
| Boiling Point | 48 °C | ChemBK[2] |
| Flash Point | 95.7 °C | ChemBK[2] |
| Refractive Index | 1.5000 to 1.5040 | ChemBK[2] |
| Appearance | Colorless to light yellow liquid | ChemBK[2] |
Table 3: Predicted Solubility of 1-Cyclopentylpiperazine
| Solvent | Solubility | Source |
| DMSO | Slightly Soluble | ChemBK[2] |
| Methanol | Sparingly Soluble | ChemBK[2] |
Experimental Protocols
This section outlines representative experimental protocols for the determination of key physicochemical properties of organic amines like this compound.
Melting Point Determination
For solid derivatives or salts of this compound, the melting point can be determined using the capillary method.[3][4][5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
A second, more accurate measurement is performed with a slower heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[6]
-
Boiling Point Determination
For liquid samples, the boiling point can be determined using a micro-boiling point or Thiele tube method.[7][8]
-
Apparatus: Thiele tube or small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).
-
Procedure:
-
A small volume of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
The liquid is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8][9]
-
pKa Determination
The acid dissociation constant (pKa) of the protonated piperazine nitrogen can be determined by potentiometric titration.[10][11]
-
Apparatus: pH meter with a combination pH electrode, burette, magnetic stirrer, and a beaker.
-
Procedure:
-
A known concentration of the amine is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured and recorded after each incremental addition of the titrant, allowing the solution to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]
-
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed to classify the compound.[12][13][14]
-
Apparatus: Small test tubes, vortex mixer (optional).
-
Procedure:
-
Approximately 10-30 mg of the compound is added to 1 mL of the solvent in a test tube.
-
The mixture is agitated vigorously for 1-2 minutes.
-
The sample is visually inspected for the presence of undissolved solid.
-
Solubility is typically classified as soluble, partially soluble, or insoluble.
-
This procedure is repeated for a range of solvents, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH), and organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane).[12][15]
-
Synthesis Workflow
While a specific synthetic route for this compound is not detailed in the searched literature, a common method for the synthesis of N-alkylated piperazines is through reductive amination. The following diagram illustrates a logical workflow for the synthesis of the closely related 1-Cyclopentylpiperazine from piperazine and cyclopentanone, as described in a patent.[16]
Caption: Synthesis workflow for 1-Cyclopentylpiperazine.
Conclusion
This technical guide has compiled the available predicted physicochemical data for 1-Cyclopentylpiperazine as a proxy for this compound and has provided standardized experimental protocols for the determination of these properties. The provided information serves as a crucial starting point for researchers interested in this compound. It is imperative that experimental validation of these properties is conducted to accurately characterize this compound for any potential applications in research and development. The synthetic workflow for a closely related analog offers insight into a plausible route for its preparation. As research on this and similar molecules progresses, it is anticipated that more comprehensive experimental data will become available.
References
- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pennwest.edu [pennwest.edu]
- 4. thinksrs.com [thinksrs.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(Cyclopentylmethyl)piperazine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(Cyclopentylmethyl)piperazine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of specific data for this compound in public databases, this document also details the properties and synthesis of two closely related and well-documented analogues: 1-Cyclopentylpiperazine and 1-(Cyclopropylmethyl)piperazine. This comparative approach offers valuable insights for researchers engaged in the design and synthesis of novel piperazine derivatives.
IUPAC Name and Chemical Structure
While specific experimental data for this compound is scarce, its IUPAC name and structure can be determined based on standard nomenclature rules. For comparative purposes, the structures and IUPAC names of its close analogues are also presented.
1.1. This compound
-
IUPAC Name: this compound
-
Structure:
Caption: Chemical structure of this compound.
1.2. 1-Cyclopentylpiperazine
-
IUPAC Name: 1-Cyclopentylpiperazine[1]
-
Structure:
Caption: Chemical structure of 1-Cyclopentylpiperazine.
1.3. 1-(Cyclopropylmethyl)piperazine
-
IUPAC Name: 1-(Cyclopropylmethyl)piperazine[2]
-
Structure:
Caption: Chemical structure of 1-(Cyclopropylmethyl)piperazine.
Physicochemical Properties
Quantitative data for the two related analogues are summarized below. This information is critical for understanding their behavior in biological and chemical systems.
| Property | 1-Cyclopentylpiperazine | 1-(Cyclopropylmethyl)piperazine |
| CAS Number | 21043-40-3[1] | 57184-25-5[2] |
| Molecular Formula | C9H18N2[1] | C8H16N2[2] |
| Molecular Weight | 154.25 g/mol [1] | 140.23 g/mol [2] |
| Boiling Point | 105 °C at 11 mmHg | 208.5 ± 8.0 °C at 760 mmHg[3] |
| Density | Not available | 1.0 ± 0.1 g/cm³[3] |
| Flash Point | Not available | 85.7 ± 9.4 °C[3] |
| pKa | 9.28 ± 0.10 (Predicted) | Not available |
| LogP | 0.9 | 0.72[3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | Not available |
Experimental Protocols: Synthesis
While a specific, validated protocol for this compound is not available in the cited literature, a general synthesis can be proposed based on established methods for N-alkylation of piperazines. Below are documented and proposed synthesis methodologies.
3.1. Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is the reductive amination of cyclopentanecarboxaldehyde with piperazine.
-
Reaction Scheme:
Caption: Proposed reductive amination workflow.
-
Methodology:
-
Dissolve piperazine in a suitable solvent such as dichloroethane (DCE).
-
Add cyclopentanecarboxaldehyde to the solution.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
3.2. Synthesis of 1-Cyclopentylpiperazine
A common method for the synthesis of 1-Cyclopentylpiperazine is the catalytic hydrogen reduction of piperazine and cyclopentanone.[4]
-
Experimental Protocol:
-
Reactants: Piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.[4]
-
Catalyst: Raney-nickel or a Palladium catalyst.[4] The amount of catalyst is typically 2-50 wt% for Raney nickel or 0.1-20 wt% for Palladium, based on the amount of piperazine.[4]
-
Solvent: The reaction can be carried out with or without a solvent such as toluene.[4]
-
Conditions: The reaction is conducted at a temperature of 50-130 °C and a pressure of 5-50 atm for a duration of 30 minutes to 6 hours.[4]
-
Work-up: After the reaction, the catalyst is filtered off, and the product is isolated by distillation of the filtrate.[4]
-
3.3. Synthesis of 1-(Cyclopropylmethyl)piperazine
A patented method for the preparation of 1-(Cyclopropylmethyl)piperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropanecarbonyl chloride.[5]
-
Workflow Diagram:
Caption: Synthesis workflow for 1-(Cyclopropylmethyl)piperazine.
-
Detailed Methodology:
-
Acylation: N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in an inert solvent in the presence of a base like triethylamine or pyridine.[5] The resulting intermediate is obtained after aqueous extraction and concentration.[5]
-
Reduction: The solid from the previous step is dissolved in an ether solvent, and sodium borohydride is added, followed by the dropwise addition of boron trifluoride-ethyl ether complex to perform the reduction.[5]
-
Deprotection: The Boc protecting group is removed by reacting the product from the reduction step with concentrated hydrochloric acid in an alcohol solvent, followed by basification with an aqueous solution of sodium hydroxide or potassium hydroxide.[5] The final product is obtained after extraction and concentration.[5]
-
Biological Activity and Applications
Piperazine derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] Their applications span various therapeutic areas, including antimicrobial, anticancer, and central nervous system (CNS) disorders.[7]
-
1-Cyclopentylpiperazine has been utilized as a key intermediate in the synthesis of pharmaceuticals. It is a building block for quinolines that act as H3 receptor antagonists and for a series of estrogen receptor modulators. It is also used in the development of medications targeting neurological disorders.
-
1-(Cyclopropylmethyl)piperazine is a crucial intermediate in the synthesis of Volasertib, a drug investigated for the treatment of acute myeloid leukemia.[9]
While no specific biological activities are reported for This compound , its structural similarity to the aforementioned active compounds suggests its potential as a scaffold for the development of novel therapeutic agents. Researchers may explore its utility in programs targeting CNS disorders, cancer, or other diseases where piperazine-containing molecules have shown promise.
Conclusion
References
- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5 | Chemsrc [chemsrc.com]
- 4. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 5. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
An In-depth Technical Guide to Cycloalkyl-Substituted Piperazines
Introduction
This technical guide addresses the chemical properties, synthesis, and applications of cycloalkyl-substituted piperazines, focusing on two key compounds that align with the structural inquiry of "1-(Cyclopentylmethyl)piperazine": 1-(Cyclopropylmethyl)piperazine and 1-Cyclopentylpiperazine . The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The addition of cycloalkyl groups to the piperazine ring creates versatile intermediates for the synthesis of complex pharmaceutical agents.[5][6] This document provides a detailed overview of these two important building blocks for researchers, scientists, and professionals in drug development.
1-(Cyclopropylmethyl)piperazine
1-(Cyclopropylmethyl)piperazine is a significant intermediate in organic and pharmaceutical synthesis.[7] Notably, it serves as a key component in the manufacturing of the API Volasertib.[7]
Quantitative Data
The following table summarizes the key physicochemical properties of 1-(Cyclopropylmethyl)piperazine.
| Property | Value | Reference |
| CAS Number | 57184-25-5 | [8] |
| Molecular Formula | C₈H₁₆N₂ | [8][9] |
| Molecular Weight | 140.23 g/mol | [8][9] |
| IUPAC Name | 1-(cyclopropylmethyl)piperazine | [8] |
| Boiling Point | 208.5 °C at 760 mmHg | [10] |
| Density | 0.943 g/mL at 25 °C | [11] |
| Refractive Index (n20/D) | 1.489 | [11] |
| Physical Form | Liquid | [10] |
| Storage Temperature | 2-8°C | [11] |
Experimental Protocol: Synthesis of 1-(Cyclopropylmethyl)piperazine
A common synthetic route to 1-(Cyclopropylmethyl)piperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropane carbonyl chloride.[12]
Step 1: Acylation of N-Boc-piperazine
-
To an inert solvent (e.g., dichloromethane or dichloroethane), add N-Boc-piperazine and a base such as triethylamine or pyridine.
-
Cool the mixture to 0-10 °C.
-
Slowly add cyclopropane carbonyl chloride dropwise to the solution.
-
After the reaction is complete, add water to extract the organic phase.
-
Concentrate the organic phase to obtain the solid product, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
Step 2: Reduction of the Carbonyl Group
-
Dissolve the solid from Step 1 in an ether solvent.
-
Add sodium borohydride to the solution.
-
Add boron trifluoride-ethyl ether dropwise.
-
After the reaction, quench the mixture and extract the product.
-
Concentrate the solution to obtain solid N-Boc-4-(cyclopropylmethyl)piperazine.
Step 3: Deprotection of the Boc Group [11]
-
To a 10L four-necked flask equipped with a mechanical stirrer and a thermometer, add N-Boc-4-(cyclopropylmethyl)piperazine (2.00 kg, 8.32 mol) and 5 kg of isopropanol.
-
Heat the mixture to 40 °C.
-
Slowly add concentrated hydrochloric acid (2.04 kg, 20.80 mol) dropwise, maintaining the temperature between 40°C and 50°C.
-
Stir the reaction at this temperature for 4 hours.
-
After the reaction is complete, concentrate the solution to remove most of the isopropanol and cool to 0 °C.
-
Adjust the pH of the residue to 10-11 with a 5 mol/L aqueous sodium hydroxide solution.
-
Perform extraction with dichloromethane (5L x 3).
-
Combine the organic phases and wash with saturated aqueous sodium chloride.
-
The resulting organic phase contains 1-(Cyclopropylmethyl)piperazine.
Visualization of Synthetic Workflow
1-Cyclopentylpiperazine
1-Cyclopentylpiperazine is a versatile chemical intermediate.[13] It is utilized in the synthesis of a variety of compounds, including quinolines that act as H3 receptor antagonists and a series of estrogen receptor modulators.[14][15] Furthermore, its derivative, 4-Cyclopentylpiperazin-1-amine, is a key intermediate in the production of the antibiotic Rifapentin.[6]
Quantitative Data
The following table summarizes the key physicochemical properties of 1-Cyclopentylpiperazine.
| Property | Value | Reference |
| CAS Number | 21043-40-3 | [16] |
| Molecular Formula | C₉H₁₈N₂ | [13][16] |
| Molecular Weight | 154.25 g/mol | [16] |
| IUPAC Name | 1-cyclopentylpiperazine | [16] |
| Boiling Point | 48 °C | [14] |
| Density | 0.989 g/cm³ (Predicted) | [14] |
| pKa | 9.28 ± 0.10 (Predicted) | [17] |
| Appearance | White crystalline solid or Colorless to light yellow liquid | [13][17] |
| Solubility | Soluble in some organic solvents (ethers, alcohols, ketones); slightly soluble in water. | [13] |
Experimental Protocol: Synthesis of 1-Cyclopentylpiperazine
A common method for the synthesis of 1-Cyclopentylpiperazine is through the catalytic hydrogen reduction of piperazine and cyclopentanone.[18]
Procedure:
-
Combine piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.
-
The reaction can be carried out with or without a solvent (e.g., toluene).
-
Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt% based on piperazine) or a Palladium catalyst (0.1-20 wt% based on piperazine).
-
Carry out the reaction at a temperature of 50-130 °C and a pressure of 5-50 atm.
-
The reaction is typically complete within 30 minutes to 6 hours.
-
After the reaction, remove the catalyst by filtration.
-
The resulting liquid is then purified by distillation to yield 1-Cyclopentylpiperazine.
An alternative laboratory-scale synthesis involves the reaction of piperazine with cyclopentyl bromide.[13]
Procedure:
-
React piperazine with hydrochloric acid to form piperazine chloride.
-
React the piperazine chloride with cyclopentyl bromide to yield 1-Cyclopentylpiperazine.
Visualization of Synthetic Workflow
References
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
- 8. 1-(Cyclopropylmethyl)piperazine | C8H16N2 | CID 965875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(cyclopropylmethyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 1-(Cyclopropylmethyl)piperazine | 57184-25-5 [sigmaaldrich.com]
- 11. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 12. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 13. chembk.com [chembk.com]
- 14. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 1-(Cyclopentylmethyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopentylmethyl)piperazine derivatives are a class of compounds frequently encountered in medicinal chemistry and drug development due to the versatile pharmacological properties of the piperazine scaffold. The piperazine ring system is a common pharmacophore found in a wide array of therapeutic agents, including antipsychotics, antidepressants, and antihistamines. Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as the most powerful tool for this purpose.
This technical guide provides a detailed analysis of the 1H NMR spectral features of this compound derivatives. It offers a comprehensive overview of the expected chemical shifts, signal multiplicities, and the influence of various substituents on the spectrum. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel piperazine-based compounds.
General 1H NMR Spectral Features
The 1H NMR spectrum of a this compound derivative can be divided into three key regions corresponding to the protons of the cyclopentylmethyl group, the piperazine ring, and the substituent at the N4 position.
-
Cyclopentylmethyl Group: This moiety gives rise to a set of signals in the upfield region of the spectrum. The methylene protons of the cyclopentyl ring typically appear as overlapping multiplets. The methine proton and the methylene bridge protons (-CH2-) connecting the cyclopentyl ring to the piperazine nitrogen also produce characteristic signals.
-
Piperazine Ring: The eight protons on the piperazine ring are diastereotopic and, in a simple, symmetrically substituted piperazine, would ideally show a single signal. However, in these derivatives, the two nitrogen atoms are in different chemical environments, leading to distinct signals for the protons on each side of the ring. Typically, two sets of multiplets are observed, corresponding to the four protons adjacent to the cyclopentylmethyl group (N1) and the four protons adjacent to the substituent at N4. The chair conformation of the piperazine ring can also lead to further signal complexity.
-
N4-Substituent (R): The chemical shifts and multiplicities of the protons on the substituent at the N4 position will be highly dependent on the nature of that group (e.g., aryl, acyl, alkyl).
Data Presentation: Typical 1H NMR Chemical Shifts
The following table summarizes the typical ¹H NMR chemical shift ranges for the core structure of this compound derivatives. These values are compiled from data on analogous compounds, including 1-cyclopentylpiperazine and various N-substituted piperazines, and are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual chemical shifts can vary depending on the solvent and the specific N4-substituent.
| Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopentyl CH₂ (8H) | 1.20 - 1.80 | m | Multiple overlapping signals for the four methylene groups on the cyclopentyl ring. |
| Cyclopentyl CH (1H) | 1.80 - 2.20 | m | Methine proton of the cyclopentyl group. |
| N1-CH₂-Cyclopentyl (2H) | 2.20 - 2.50 | d | Methylene bridge protons. Appears as a doublet due to coupling with the adjacent methine proton. |
| Piperazine N1-CH₂ (4H) | 2.40 - 2.70 | t or m | Protons on the piperazine ring adjacent to the cyclopentylmethyl group. |
| Piperazine N4-CH₂ (4H) | 2.60 - 3.80 | t or m | Protons on the piperazine ring adjacent to the N4-substituent. The chemical shift is highly dependent on the nature of the 'R' group. Electron-withdrawing groups will shift these protons downfield. |
| N4-Substituent (R) | Variable | Variable | Dependent on the specific substituent. |
Factors Influencing Chemical Shifts
The electronic nature of the substituent at the N4 position has a significant impact on the chemical shifts of the piperazine ring protons.
-
Electron-Withdrawing Groups (EWGs): Acyl, benzoyl, or sulfonyl groups at the N4 position will deshield the adjacent piperazine protons (N4-CH₂), causing them to resonate at a lower field (higher ppm value). This is due to the reduced electron density around these protons.
-
Electron-Donating Groups (EDGs): Alkyl groups at the N4 position will have a lesser deshielding effect compared to EWGs, resulting in the N4-CH₂ protons appearing at a relatively higher field (lower ppm value).
-
Aromatic Substituents: An aryl group directly attached to N4 will cause a downfield shift of the adjacent piperazine protons due to the deshielding effect of the aromatic ring current. The protons on the aromatic ring itself will appear in the typical aromatic region (usually δ 6.5-8.0 ppm).
Experimental Protocols
A general protocol for the preparation and acquisition of a 1H NMR spectrum for a this compound derivative is as follows:
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
NMR Data Acquisition:
-
The 1H NMR spectrum is typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]
-
Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
The data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.
Mandatory Visualization
The following diagrams illustrate the general chemical structure and a conceptual workflow for the characterization of this compound derivatives.
Caption: General structure highlighting key proton environments.
Caption: Experimental workflow for characterization.
Conclusion
The 1H NMR spectrum provides a wealth of information for the structural confirmation of this compound derivatives. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the signals arising from the cyclopentylmethyl group, the piperazine ring, and the N4-substituent, researchers can unambiguously determine the structure of these compounds. Understanding the influence of the N4-substituent on the chemical shifts of the piperazine protons is particularly crucial for accurate spectral interpretation. This guide provides a foundational framework for the analysis of this important class of molecules, aiding in the efficient and accurate characterization required for drug discovery and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Cyclopentylmethyl)piperazine
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a compound of interest in pharmaceutical research and development. This document outlines predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visual representations of analytical workflows and fragmentation pathways.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry and the known behavior of N-alkylated piperazine derivatives. The molecular formula for this compound is C₁₀H₂₀N₂ and its calculated molecular weight is approximately 168.28 g/mol .
The primary fragmentation pathways are expected to involve cleavage of the C-N bond between the piperazine ring and the cyclopentylmethyl group, as well as fragmentation within the piperazine and cyclopentyl moieties.
Table 1: Predicted Mass Fragments for this compound
| Predicted m/z | Proposed Fragment Ion | Structure of Fragment |
| 168 | [M]⁺ | Molecular Ion |
| 111 | [C₅H₉-CH₂-NH]⁺ | Cyclopentylmethylamine fragment |
| 99 | [C₅H₁₁N₂]⁺ | Piperazine ring fragment after alpha-cleavage |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
| 83 | [C₅H₉-CH₂]⁺ | Cyclopentylmethyl cation |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These are generalized protocols based on common practices for the analysis of piperazine derivatives and may require optimization for specific instrumentation and sample matrices.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from a matrix): For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 methanol:water) to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from a matrix): For biological fluids, protein precipitation followed by centrifugation and filtration is a common approach.
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-7 min: 95% B.
-
7.1-9 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 169. Product ions would correspond to the major fragments observed in the predicted EI-MS.
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of this compound.
References
Unveiling the Solid State: A Guide to the Crystal Structure Analysis of 1-(Cyclopentylmethyl)piperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for 1-(Cyclopentylmethyl)piperazine is not publicly available in crystallographic databases, this guide outlines the comprehensive methodology typically employed for the structural elucidation of such a compound. The following sections provide a detailed overview of the experimental and computational steps involved in determining the three-dimensional atomic arrangement of a small organic molecule, using this compound as a representative example.
I. Synthesis and Crystallization
The initial and often most challenging step in crystal structure analysis is obtaining single crystals of sufficient quality. The synthesis of this compound would be followed by a rigorous purification process, such as distillation or chromatography, to ensure high purity, which is crucial for successful crystallization.
Experimental Protocol: Crystallization
A variety of crystallization techniques would be systematically employed to grow suitable single crystals. These methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
II. Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the molecular structure.
Experimental Protocol: Data Collection
A carefully selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:
-
Crystal Screening: The crystal is initially screened to assess its quality based on the diffraction pattern.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
III. Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Computational Protocol: Structure Solution and Refinement
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors such as polarization and absorption.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
IV. Hypothetical Crystallographic Data
The following table presents a set of plausible crystallographic data for this compound, which would be expected for a small organic molecule of this nature. Note: This data is illustrative and not experimentally determined.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₂₀N₂ |
| Formula Weight | 168.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 995.4(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.123 |
| Absorption Coefficient (mm⁻¹) | 0.071 |
| F(000) | 376 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 8123 |
| Independent reflections | 2287 [R(int) = 0.034] |
| Completeness to theta = 25.242° (%) | 99.8 |
| Data / restraints / parameters | 2287 / 0 / 110 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |
V. Visualizing the Workflow and Molecular Structure
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps involved in crystal structure analysis.
Theoretical and Computational Approaches in the Study of Piperazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs targeting diverse biological systems.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in multiple protonation states at physiological pH and its conformational flexibility, which allows for optimal interactions with biological targets.[3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate piperazine-containing compounds, offering a roadmap for their rational design and development.
Conformational Analysis of the Piperazine Ring
The six-membered piperazine ring can adopt several conformations, with the most common being the chair, boat, and twisted-boat forms.[3][4] Understanding the conformational preferences of a piperazine-containing drug is crucial as it directly impacts its binding affinity to the target protein.[3]
The chair conformation is generally the most stable and is predominantly observed in crystal structures.[3][4] However, the boat and twisted-boat conformations can also be populated and may be relevant for biological activity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relative energies of these conformers.[3]
Conformational Energy Landscape
The relative energies of the chair, boat, and twisted-boat conformations of the piperazine ring have been determined through high-level computational studies. These studies provide insight into the energy barriers for interconversion between different conformers.
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Twisted-Boat | ~1.4 |
| Boat | ~6.1 |
| Caption: Relative conformational energies of the piperazine ring puckering modes, with the chair conformation as the reference. Data sourced from computational studies.[4] |
Protonation States and pKa Prediction
Piperazine is a di-basic molecule with two nitrogen atoms that can be protonated. The pKa values of these nitrogens are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and interaction with the target protein.[3] At physiological pH, piperazine and its derivatives can exist in neutral, monoprotonated, or diprotonated forms.[3]
Computational methods are widely used to predict the pKa values of piperazine derivatives, providing valuable insights for lead optimization. Various software packages and theoretical models are available for this purpose.
pKa Values of Substituted Piperazines
The substitution pattern on the piperazine ring significantly influences the pKa values of the nitrogen atoms. Both experimental measurements and computational predictions are used to understand these effects.
| Compound | pKa1 (experimental) | pKa2 (experimental) |
| Piperazine | 9.73 | 5.35 |
| 1-Methylpiperazine | 9.18 | 4.78 |
| 1,4-Dimethylpiperazine | 8.13 | 3.84 |
| 1-Ethylpiperazine | 9.21 | 4.81 |
| 1-(2-Hydroxyethyl)piperazine | 8.95 | 4.45 |
| 2-Methylpiperazine | 9.65 | 5.25 |
| Caption: Experimental pKa values for a selection of substituted piperazine compounds at 298 K.[5][6] |
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score.[7] This method is instrumental in virtual screening campaigns to identify novel hit compounds and to understand the structure-activity relationships (SAR) of a series of analogs.[8]
Binding Affinities of Piperazine Derivatives to Various Targets
Molecular docking studies have been successfully applied to a wide range of piperazine-containing compounds targeting different proteins. The predicted binding affinities often correlate well with experimentally determined biological activities.
| Compound | Target | Binding Affinity (kcal/mol) |
| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 |
| 4-(4-((4-phenylpiperazin-1-yl)methyl)phenethoxy)benzonitrile | Androgen Receptor | -7.1 |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor | - |
| Compound 3 | Sigma-1 Receptor | - |
| Compound 9L | Urease | - |
| Compound 9m | Urease | - |
| SA7 | Carbonic Anhydrase IX | -8.61 |
| SA2 | Carbonic Anhydrase IX | -8.39 |
| Caption: Predicted binding affinities of various piperazine derivatives to their respective biological targets from molecular docking studies.[9][10][11][12] |
Experimental and Computational Protocols
Density Functional Theory (DFT) for Conformational Analysis
This protocol outlines a general workflow for performing DFT calculations to determine the conformational preferences of a piperazine derivative.
-
Structure Preparation:
-
Build the 3D structure of the piperazine derivative using a molecular modeling software.
-
Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field).
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify low-energy conformers. This is crucial for exploring the potential energy surface of the molecule.
-
-
DFT Geometry Optimization:
-
For each identified conformer, perform a full geometry optimization using a DFT functional and basis set appropriate for the system. A common choice is the B3LYP functional with a 6-31G* basis set. For higher accuracy, functionals like M06-2X with larger basis sets (e.g., cc-pVDZ) are recommended.[3]
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Energy Analysis:
-
Compare the relative Gibbs free energies of the different conformers to determine their relative populations at a given temperature.
-
Molecular Docking Protocol
This protocol provides a general workflow for docking a piperazine-containing ligand to a target protein.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and other non-essential molecules.
-
Add hydrogen atoms and assign protonation states to the amino acid residues.
-
Assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate the 3D structure of the piperazine ligand.
-
Perform a geometry optimization of the ligand using a suitable method (e.g., MMFF94 force field or a semi-empirical quantum mechanical method).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Run the docking algorithm (e.g., AutoDock, Glide, Surflex-Dock) to generate a series of possible binding poses for the ligand within the defined binding site.[7]
-
The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the docking results with available experimental data (e.g., SAR data) to validate the docking protocol.
-
Signaling Pathways and Workflows
Visualizing the complex biological pathways in which piperazine-containing drugs act and the computational workflows used to study them is essential for a comprehensive understanding.
Caption: A general workflow for computational studies of piperazine compounds.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel Piperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged structure in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and lipophilicity, and its capacity to interact with a wide range of biological targets, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows are presented to aid researchers in the exploration and development of this versatile class of compounds.
Anticancer Activity of Piperazine Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of novel piperazine derivatives against a variety of human cancer cell lines. These compounds often exert their anticancer activity through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.
Quantitative Data Summary: Anticancer Activity
The in vitro anticancer activity of novel piperazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (µM) | Reference |
| Vindoline-Piperazine Conjugates | Conjugate with [4-(trifluoromethyl)benzyl]piperazine (Compound 23) | MDA-MB-468 (Breast Cancer) | GI50: 1.00 | [1][2][3][4] |
| Conjugate with 1-bis(4-fluorophenyl)methyl piperazine (Compound 25) | HOP-92 (Non-Small Cell Lung Cancer) | GI50: 1.35 | [1][2][3][4] | |
| Dimer of Vindoline-N-methylpiperazine (Compound 4) | SiHa (Cervical Cancer) | IC50: 2.85 | [1] | |
| Vindoline-N-methylpiperazine (Compound 3) | HeLa (Cervical Cancer) | IC50: 9.36 | [1] |
Key Signaling Pathways in Piperazine-Mediated Anticancer Activity
Several signaling pathways are implicated in the anticancer effects of piperazine derivatives. Understanding these pathways is crucial for mechanism-of-action studies and the rational design of more potent and selective agents.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain piperazine derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including certain piperazine derivatives, induce apoptosis through the activation of caspases, a family of cysteine proteases.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Novel piperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antimicrobial Activity of Piperazine Derivatives
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Piperazine derivatives have shown promise as a new class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.
Quantitative Data Summary: Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| RL-308 | Shigella flexneri | 2 | [5] |
| Staphylococcus aureus | 4 | [5] | |
| MRSA | 16 | [5] | |
| Shigella dysenteriae | 128 | [5] | |
| RL-327 | MRSA | 2 | [5] |
| Staphylococcus aureus | 4 | [5] | |
| RL-328 | MRSA | 2 | [5] |
| Staphylococcus aureus | 2 | [5] | |
| Shigella dysenteriae | 128 | [5] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or Mueller-Hinton broth
-
Paper disks impregnated with known concentrations of the piperazine derivatives
-
Standard antibiotic disks (as controls)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing and rotating the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the paper disks impregnated with the piperazine derivatives onto the inoculated agar surface.
-
Ensure the disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on standardized charts.
-
Neuroprotective Activity of Piperazine Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Piperazine derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these debilitating disorders. A key target in this area is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data Summary: Acetylcholinesterase Inhibition
The neuroprotective potential of piperazine derivatives is often initially screened by assessing their ability to inhibit acetylcholinesterase.
| Compound Class | Derivative Example | AChE Inhibition IC50 (µM) | Reference |
| Thiazole-benzoylpiperazine Derivatives | Compound 40 | 0.8023 | [6] |
| Compound 61 | 0.9193 | [6] | |
| Compound 38 | 0.9493 | [6] | |
| Benzothiazole-Piperazine Hybrids | Compound 2i | 0.028 | [7] |
| Compound 2g | 0.031 | [7] | |
| Compound 2e | 0.040 | [7] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Novel piperazine derivatives (test inhibitors)
-
Donepezil or other known AChE inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or positive control/vehicle control)
-
DTNB solution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the AChE enzyme solution to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately start measuring the absorbance at 412 nm every minute for a period of 10-20 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
General Experimental Workflow
The screening of novel piperazine derivatives for biological activity typically follows a standardized workflow, from initial synthesis to in-depth biological evaluation.
References
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 2. [PDF] Novel Piperazine Derivatives of Vindoline as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
1-(Cyclopentylmethyl)piperazine: An In-depth Technical Guide on its Anticipated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclopentylmethyl)piperazine is a molecule belonging to the vast and pharmacologically significant piperazine class of compounds. While specific in-depth research on the mechanism of action of this particular derivative is not extensively available in publicly accessible scientific literature, its structural features strongly suggest a likely interaction with aminergic G protein-coupled receptors (GPCRs), a common target for many piperazine-containing drugs. This technical guide will, therefore, provide a comprehensive overview of the anticipated mechanism of action of this compound based on the well-established pharmacology of the piperazine scaffold. It will cover the probable receptor targets, potential downstream signaling pathways, and the general structure-activity relationships that govern the activity of such compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this and related molecules.
Introduction to the Piperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple scaffold is a privileged structure in medicinal chemistry due to its ability to be readily modified at both nitrogen positions, allowing for the fine-tuning of pharmacological properties. Piperazine derivatives have been successfully developed into a wide array of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and antihistamines.[1][2][3][4] Their central nervous system (CNS) activity is a hallmark of this class, primarily driven by their interactions with neurotransmitter receptors.[2][3]
Anticipated Pharmacological Target: Aminergic G Protein-Coupled Receptors (GPCRs)
Based on extensive research on structurally similar piperazine derivatives, the primary pharmacological targets for this compound are anticipated to be aminergic GPCRs.[5][6] This superfamily of receptors plays a crucial role in neurotransmission and is activated by monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
The general structure of this compound, featuring a basic nitrogen atom within the piperazine ring, is a key pharmacophoric element for interaction with a highly conserved aspartate residue in the third transmembrane domain (TM3) of most aminergic GPCRs. This interaction is a critical anchoring point for many piperazine-based ligands.
The nature of the substituent at the N1 and N4 positions of the piperazine ring dictates the receptor selectivity and the functional activity (i.e., agonist, antagonist, or inverse agonist). In this compound, the cyclopentylmethyl group at one nitrogen and a hydrogen at the other will determine its binding affinity and selectivity profile across the aminergic GPCR family.
Potential Receptor Binding Profile and Functional Activity
Without direct experimental data, the precise receptor binding affinities (Ki values) and functional activities (EC50/IC50 values) of this compound remain speculative. However, based on the structure-activity relationships of related compounds, we can hypothesize its potential interactions:
-
Dopamine Receptors (D1-D5): Many piperazine derivatives exhibit affinity for dopamine receptors, particularly the D2-like family (D2, D3, D4). The cyclopentylmethyl group may confer a degree of selectivity for a specific subtype. Depending on the overall molecular conformation, the compound could act as an antagonist or a partial agonist, modulating dopaminergic neurotransmission.
-
Serotonin (5-HT) Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.): Serotonin receptors are another prominent target for piperazine compounds. The 5-HT1A and 5-HT2A receptors are frequently implicated. Interaction with these receptors could lead to antidepressant, anxiolytic, or antipsychotic effects. For instance, many arylpiperazines are known 5-HT1A receptor agonists or partial agonists.[7][8]
-
Adrenergic Receptors (α1, α2): Affinity for adrenergic receptors is also a common feature of this chemical class, which can contribute to the overall pharmacological profile and potential side effects.
To ascertain the actual binding profile and functional activity, a comprehensive screening against a panel of aminergic GPCRs would be necessary.
Postulated Downstream Signaling Pathways
The interaction of this compound with its target GPCRs would initiate intracellular signaling cascades. The specific pathway activated or inhibited would depend on the receptor subtype and the nature of the compound's activity (agonism vs. antagonism).
A generalized workflow for investigating the downstream signaling of a novel piperazine compound is depicted below:
Figure 1. A generalized experimental workflow for characterizing the mechanism of action of a novel piperazine compound.
A potential signaling pathway that could be modulated by this compound, assuming it acts as an antagonist at a Gq-coupled receptor (like the 5-HT2A receptor), is illustrated below:
Figure 2. A hypothetical signaling pathway illustrating the antagonistic action of this compound at a Gq-coupled receptor.
Experimental Protocols for Characterization
To elucidate the precise mechanism of action of this compound, a series of in vitro experiments would be required. The following are representative protocols that could be employed:
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of aminergic GPCRs.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A).
-
Incubate a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) with the cell membranes in the presence of increasing concentrations of this compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)
-
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at a specific receptor.
-
Methodology:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells with the D1 receptor).
-
To determine agonist activity, treat the cells with increasing concentrations of this compound and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound followed by stimulation with a known agonist at its EC80 concentration.
-
Measure the inhibition of the agonist-induced cAMP response.
-
Plot concentration-response curves and determine EC50 or IC50 values.
-
Structure-Activity Relationship (SAR) Considerations
The pharmacological profile of piperazine derivatives is highly dependent on the nature of the substituents at the N1 and N4 positions.[5][9][10][11] For this compound, the following SAR principles are likely to be relevant:
-
The Cyclopentylmethyl Group: This lipophilic group will influence the compound's ability to cross the blood-brain barrier and will interact with a specific binding pocket on the target receptor. Modifications to this group (e.g., changing the ring size, adding substituents) would be expected to alter receptor affinity and selectivity.
-
The Unsubstituted N-H: The presence of a secondary amine provides a site for hydrogen bonding and can be crucial for receptor interaction. N-alkylation or N-arylation at this position would dramatically change the pharmacological profile.
Safety and Toxicological Profile
The safety profile of this compound has not been publicly documented. However, the safety of the parent piperazine molecule has been established.[12][13] Any novel derivative would require a thorough toxicological evaluation, including in vitro cytotoxicity assays and in vivo safety pharmacology studies, to determine its therapeutic index.
Conclusion
While direct experimental data on this compound is scarce, its chemical structure strongly suggests that it will act as a ligand for aminergic GPCRs. Based on the extensive knowledge of the pharmacology of the piperazine class, it is anticipated to modulate dopaminergic, serotonergic, and/or adrenergic neurotransmission. The information and hypothetical frameworks presented in this guide provide a solid foundation for initiating research into the specific mechanism of action and potential therapeutic applications of this compound. Further experimental investigation is necessary to fully characterize its pharmacological profile.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
- 6. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
The Versatile Piperazine Scaffold: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have made it a privileged scaffold in the design of a vast array of therapeutic agents targeting a wide range of diseases, from central nervous system disorders to cancer and infectious diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperazine analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Core Principles of Piperazine SAR
The versatility of the piperazine core lies in the ability to readily modify the two nitrogen atoms (N1 and N4). These positions serve as key handles for introducing diverse substituents that can modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The piperazine ring itself, with its two basic nitrogen atoms, often contributes to improved aqueous solubility and oral bioavailability of drug candidates.[1]
The general SAR principles for piperazine analogs can be summarized as follows:
-
N1-Substitution: This position is frequently occupied by an aryl or heteroaryl group, which often plays a crucial role in receptor recognition and binding. Modifications to this aromatic ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact target affinity and selectivity.
-
N4-Substitution: The N4 position is typically functionalized with a variety of groups, including alkyl chains, amides, ureas, and other cyclic systems. These substituents can influence the molecule's overall lipophilicity, polarity, and ability to interact with secondary binding pockets on the target protein.
-
Piperazine Ring Conformation: The chair conformation of the piperazine ring is the most stable, and the orientation of the substituents (axial vs. equatorial) can affect receptor binding and activity.
Therapeutic Applications and Quantitative SAR Data
The following sections delve into the SAR of piperazine analogs in specific therapeutic areas, presenting quantitative data in a structured format to facilitate comparison and analysis.
Anticancer Activity
Piperazine-containing compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis. The tables below summarize the cytotoxic activity of selected piperazine analogs against different cancer cell lines.
Table 1: Anticancer Activity of Vindoline-Piperazine Conjugates
| Compound | Linker Position | N-Substituent on Piperazine | Cancer Cell Line | GI50 (µM) | Reference |
| 23 | 17 | [4-(Trifluoromethyl)benzyl] | MDA-MB-468 (Breast) | 1.00 | [2] |
| 25 | 17 | 1-bis(4-Fluorophenyl)methyl | HOP-92 (Non-small cell lung) | 1.35 | [2] |
Table 2: Anticancer Activity of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives against MCF7 Breast Cancer Cells
| Compound | N-4 Acyl Group | Phenyl Urea Substituent | IC50 (µM) |
| 7 | Pivaloyl | 4-NO2 | >1000 |
| 10 | Benzoyl | 4-NO2 | 26.7 |
| 12 | tert-Butoxycarbonyl | 4-NO2 | >1000 |
| 8 | Pivaloyl | 4-OMe | >1000 |
| 11 | Benzoyl | 4-OMe | >1000 |
| 13 | tert-Butoxycarbonyl | 4-OMe | >1000 |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the development of novel anti-infective agents, with piperazine derivatives showing significant promise. Their mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Table 3: Minimum Inhibitory Concentration (MIC) of Piperazine-Containing Chalcones
| Compound | Test Organism | MIC (µg/mL) |
| Chalcone Derivative 1 | Staphylococcus aureus | - |
| Chalcone Derivative 2 | Escherichia coli | - |
| Chalcone Derivative 3 | Candida albicans | 2.22 |
Table 4: Minimum Inhibitory Concentration (MIC) of Piperazine-based Quinolone Analogs
| Compound | Test Organism | MIC (µg/mL) |
| Sparfloxacin Derivative | Gram-positive bacteria | 1-5 |
| Gatifloxacin Derivative | Gram-positive bacteria | 1-5 |
Dopamine Receptor Antagonism
Piperazine analogs are well-established ligands for dopamine receptors, particularly the D2 subtype, and are used in the treatment of various neuropsychiatric disorders, including schizophrenia and psychosis. The affinity of these compounds for dopamine receptors is a critical determinant of their therapeutic efficacy and side-effect profile.
Table 5: Binding Affinity (Ki) of Arylpiperazine Derivatives for Dopamine D2 and D3 Receptors
| Compound | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity Ratio |
| 6 | <10 | - | 5.4 - 56 |
| 7 | <10 | - | 5.4 - 56 |
| 8 | <10 | - | 5.4 - 56 |
| 9 | <10 | - | 5.4 - 56 |
| 10 | <10 | - | 5.4 - 56 |
| 25 | 4.2 | - | 122 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. This section provides protocols for key assays cited in this guide.
Synthesis of Vindoline-Piperazine Conjugates
The synthesis of vindoline-piperazine conjugates involves the coupling of N-substituted piperazine pharmacophores to the vindoline scaffold at either position 10 or 17 through various linkers.
General Procedure for Coupling at Position 10:
-
10-Chloroacetamidovindoline is reacted with the desired N-substituted piperazine derivative in acetonitrile.
-
Potassium carbonate is added as a base.
-
The reaction is stirred at room temperature to yield the final vindoline-piperazine conjugate.[3]
General Procedure for Coupling at Position 17:
-
Via an ether linkage: 17-O-(4-bromobutyl)vindoline is reacted with the N-substituted piperazine in the presence of a base.
-
Via an ester linkage: 17-O-hemisuccinate derivative of vindoline is coupled with the N-substituted piperazine using a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane.[3]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazine analog test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the piperazine analog in culture medium and add to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Dopamine D2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand, such as [3H]-Spiperone.[7][8][9]
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Unlabeled competitor compound (for non-specific binding determination, e.g., (+)-butaclamol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[9]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
Serotonin 5-HT1A Receptor Radioligand Binding Assay
This assay measures the binding affinity of compounds to the serotonin 5-HT1A receptor, often using [3H]8-OH-DPAT as the radioligand.[10][11][12][13][14]
Materials:
-
Cell membranes expressing 5-HT1A receptors
-
[3H]8-OH-DPAT (radioligand)
-
Unlabeled ligand for non-specific binding (e.g., 10 µM 8-OH-DPAT)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound for 60 minutes at room temperature.[10]
-
Filtration and Washing: Terminate the incubation by filtration and wash the filters to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which piperazine analogs are involved is essential for a deeper understanding of their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Ligand binding characteristics of the human serotonin1A receptor heterologously expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 6-(4-Substituted Phenyl Sulfonyl Piperazine)-9-Cyclopentyl Purine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro cytotoxic effects of a series of novel 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs. The data and methodologies presented are synthesized from recent peer-reviewed research, offering a valuable resource for those engaged in the fields of oncology, medicinal chemistry, and preclinical drug development. The focus of this document is on the quantitative assessment of cytotoxicity and the elucidation of the underlying experimental protocols and potential mechanisms of action.
Quantitative Cytotoxicity Data
A series of newly synthesized 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs, designated as compounds 11 through 18, were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify the cytotoxic potency of each analog. The results of these analyses are summarized in the tables below.[1]
Table 1: In Vitro Cytotoxicity of 6-(4-Substituted Phenyl Sulfonyl Piperazine)-9-Cyclopentyl Purine Analogs (11–18) on Various Human Cancer Cell Lines [1]
| Compound | Huh7 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| 11 | NI | NI | NI |
| 12 | NI | NI | NI |
| 13 | NI | NI | NI |
| 14 | NI | NI | NI |
| 15 | < 10 | < 10 | < 10 |
| 16 | NI | NI | NI |
| 17 | < 10 | < 10 | < 10 |
| 18 | < 10 | < 10 | < 10 |
NI: No Inhibition observed at the tested concentrations.
Further studies focused on analogs where the sulfonyl group was removed, leading to the synthesis of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine derivatives (compounds 19–24). Additionally, a series of 6-(4-substituted phenyl)-9-cyclopentyl purine analogs (compounds 47-56) were synthesized and tested.[1]
Table 2: In Vitro Cytotoxicity of 6-(4-Substituted Phenyl Piperazine)-9-Cyclopentyl Purine Analogs (19–24) on Various Human Cancer Cell Lines [1]
| Compound | Huh7 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| 19 | < 10 | < 10 | < 10 |
| 20 | < 10 | < 10 | < 10 |
| 21 | < 10 | < 10 | < 10 |
| 22 | < 10 | < 10 | < 10 |
| 23 | < 10 | < 10 | < 10 |
| 24 | < 10 | < 10 | < 10 |
Table 3: In Vitro Cytotoxicity of 6-(4-Substituted Phenyl)-9-Cyclopentyl Purine Analogs (47–56) on Various Human Cancer Cell Lines [1]
| Compound | Huh7 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| 47 | NI | NI | NI |
| 48 | NI | NI | NI |
| 49 | < 10 | < 10 | < 10 |
| 50 | NI | NI | NI |
| 51 | NI | NI | NI |
| 52 | NI | NI | NI |
| 53 | NI | NI | NI |
| 54 | NI | NI | NI |
| 55 | NI | NI | NI |
| 56 | < 10 | < 10 | < 10 |
NI: No Inhibition observed at the tested concentrations.
Among the tested compounds, analogs 15, 17-24, 49, and 56 demonstrated promising cytotoxic activity with IC₅₀ values less than 10 μM against the tested human cancer cell lines.[1][2][3] These compounds were selected for more extensive evaluation across a broader panel of hepatocellular carcinoma (HCC) cell lines.[1]
Table 4: IC₅₀ Values of Selected Purine Analogs Against a Panel of Hepatocellular Carcinoma Cell Lines [1]
| Compound | Huh7 | Hep3B | HepG2 | PLC | Mahlavu | FOCUS | Snu475 | Snu182 | Snu387 | Snu398 | Snu423 | Snu449 |
| 15 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 17 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 18 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 19 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 |
| 20 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 21 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 22 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 23 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 24 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 49 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
| 56 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 | < 10 |
Notably, compound 19 exhibited the highest cytotoxic potential, with IC₅₀ values below 5 μM across all tested liver cancer cell lines, indicating its promise as a potent anticancer agent.[2]
Experimental Protocols
The in vitro cytotoxicity of the 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs was determined using a standard cell viability assay. The following protocol provides a detailed methodology based on the available information.
In Vitro Cytotoxicity Assay
1. Cell Culture:
-
The human cancer cell lines Huh7 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma) were used for the initial screening.[1]
-
A broader panel of hepatocellular carcinoma cell lines (Huh7, Hep3B, HepG2, PLC, Mahlavu, FOCUS, Snu475, Snu182, Snu387, Snu398, Snu423, and Snu449) was utilized for evaluating the most potent compounds.[1]
-
Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
2. Compound Treatment:
-
The synthesized purine analogs were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing increasing concentrations of the test compounds (e.g., 2.5 μM, 5 μM, 10 μM, 20 μM, and 40 μM).[1]
-
Control wells containing vehicle (DMSO) alone were included in each experiment.
3. Incubation:
-
The treated cells were incubated for a period of 72 hours.[1]
4. Assessment of Cell Viability:
-
While the specific assay was not named in the primary source, a common method for this type of study is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay.[4][5]
-
Following the incubation period, the assay reagent is added to each well, and after a further incubation, the absorbance is measured using a microplate reader.
5. Data Analysis:
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
-
IC₅₀ values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.[1]
-
Experiments were conducted in duplicate or triplicate to ensure the reliability of the results.[1]
Caption: Workflow for the in vitro cytotoxicity assay.
Signaling Pathway Analysis
Further investigation into the mechanism of action of the most potent analog, compound 19, revealed its involvement in key signaling pathways that regulate cell cycle progression and apoptosis in liver cancer cells.[1]
Cell cycle and signaling pathway analyses demonstrated that treatment with compound 19 leads to a decrease in the phosphorylation of Src and the Retinoblastoma protein (Rb).[1][6] Additionally, the levels of Cyclin E and Cyclin-dependent kinase 2 (Cdk2) were also reduced.[1][6] This cascade of events ultimately culminates in the induction of apoptosis, or programmed cell death.[1]
The study also suggested that compound 19 selectively interacts with Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[3][6] The inhibition of these kinases, particularly the downstream effect on the Src signaling pathway, appears to be a critical component of the cytotoxic activity of this purine analog.
Caption: Proposed signaling pathway of Compound 19.
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anti… [ouci.dntb.gov.ua]
Methodological & Application
Synthesis of 1-(Cyclopentylmethyl)piperazine as a pharmaceutical intermediate
Application Notes: Synthesis and Utility of 1-(Cyclopentylmethyl)piperazine
Introduction
This compound is a substituted piperazine derivative that serves as a crucial intermediate in organic synthesis and the development of pharmaceutical agents.[1] The piperazine ring is a common scaffold found in numerous biologically active molecules, valued for its ability to influence physicochemical properties such as solubility and basicity, and to orient pharmacophoric groups correctly for interaction with biological targets.[2] The addition of a cyclopentylmethyl group modifies the lipophilicity and conformational flexibility of the molecule, making this compound a valuable building block in medicinal chemistry for creating novel drug candidates.[3]
Primary Synthetic Route: Reductive Amination
The most direct and industrially viable method for synthesizing this compound is through the reductive amination of piperazine with cyclopentanone.[1] This one-pot reaction is efficient and utilizes readily available and cost-effective starting materials.[1] The process involves the initial formation of an enamine intermediate from the reaction of piperazine and cyclopentanone, which is then hydrogenated in the presence of a catalyst to yield the final product.[1] This approach offers high yields and is amenable to large-scale production.[1]
Alternative Synthetic Routes
Other synthetic strategies for preparing monosubstituted piperazines can also be adapted:
-
N-Alkylation: This method involves the direct alkylation of piperazine with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide). While straightforward, this method can sometimes lead to undesired dialkylation, requiring careful control of reaction conditions and stoichiometry.
-
Reduction of Amides: An alternative involves the acylation of piperazine with cyclopentanecarbonyl chloride, followed by the reduction of the resulting amide to the corresponding amine.
The reductive amination pathway, however, remains the preferred method due to its efficiency and high atom economy.[1]
Physicochemical and Safety Data
Proper handling and storage of this compound are essential in a laboratory setting. The compound is typically a colorless to light yellow liquid.[3]
| Property | Value | Source |
| CAS Number | 21043-40-3 | [4] |
| Molecular Formula | C9H18N2 | [3][4] |
| Molecular Weight | 154.25 g/mol | [3][4] |
| Boiling Point | ~118-120 °C | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| pKa | ~9.28 | [3] |
Safety Information: Users should handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It is known to cause skin irritation and serious eye irritation.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is based on the catalytic hydrogen reduction method, which is noted for its high yield and industrial applicability.[1]
Materials and Reagents:
-
Piperazine (anhydrous)
-
Cyclopentanone
-
Toluene (solvent)
-
Raney Nickel or Palladium (Pd) catalyst
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave/hydrogenator
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge piperazine and cyclopentanone. A typical molar ratio of piperazine to cyclopentanone is between 1:0.5 and 1:1.5.[1]
-
Solvent and Catalyst Addition: Add toluene as a solvent, followed by the hydrogenation catalyst. The catalyst amount is typically 2-50 wt% for Raney Nickel or 0.1-20 wt% for Palladium, based on the weight of piperazine.[1]
-
Reaction Conditions: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 5-50 atm.[1] Heat the reaction mixture to 50-130 °C while stirring.[1]
-
Reaction Monitoring: Maintain the temperature and pressure, adding more hydrogen as it is consumed. The reaction is typically complete within 30 minutes to 6 hours, indicated by the cessation of hydrogen uptake.[1]
-
Catalyst Removal: After cooling the reactor to room temperature and venting the excess hydrogen, filter the reaction mixture to remove the catalyst.[1]
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[1]
| Parameter | Value | Reference |
| Reactants | Piperazine, Cyclopentanone | [1] |
| Molar Ratio (Piperazine:Cyclopentanone) | 1 : 0.5-1.5 | [1] |
| Catalyst | Raney Ni or Pd | [1] |
| Solvent | Toluene (optional) | [1] |
| Temperature | 50 - 130 °C | [1] |
| Pressure | 5 - 50 atm | [1] |
| Reaction Time | 0.5 - 6 hours | [1] |
| Reported Yield | >70% | [1] |
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis pathway and the general experimental workflow for the preparation of this compound.
Caption: Reductive amination pathway for this compound.
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Application Notes and Protocols for 1-(Cyclopentylmethyl)piperazine Derivatives in Anticancer Drug Discovery
Introduction
Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, with numerous approved drugs targeting a wide range of diseases. In oncology, the piperazine moiety is a common scaffold in the design of kinase inhibitors and other targeted therapies. The incorporation of a cyclopentyl group can enhance lipophilicity and potentially improve pharmacokinetic properties and target engagement. This document outlines the potential applications and experimental protocols for evaluating the anticancer effects of compounds based on the 1-(cyclopentylmethyl)piperazine scaffold.
Potential Mechanisms of Action
Based on studies of related piperazine-containing molecules, derivatives of this compound may exhibit anticancer activity through various mechanisms, including:
-
Kinase Inhibition: Many piperazine derivatives target protein kinases involved in cell cycle regulation and signaling pathways crucial for cancer cell proliferation and survival. Examples include Cyclin-Dependent Kinases (CDKs) and Src family kinases.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
-
Inhibition of Proliferation: By targeting key cellular processes, these derivatives can halt the uncontrolled growth of cancer cells.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various piperazine derivatives from published studies. This data can serve as a benchmark for evaluating novel compounds containing the this compound scaffold.
Table 1: In Vitro Cytotoxicity of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs
| Compound | R1 | Cancer Cell Line | IC50 (μM) |
| 15 | Cl | MCF7 | 5.2 |
| 17 | Br | MCF7 | 6.5 |
| 18 | I | MCF7 | 8.6 |
| 19 | H | Huh7 | 1.0 ± 0.2 |
| 19 | H | HCT116 | 2.1 ± 0.3 |
| 21 | F | Huh7 | 3.2 ± 0.5 |
| 22 | Cl | Huh7 | 2.5 ± 0.4 |
| 23 | Br | Huh7 | 1.8 ± 0.3 |
| Fludarabine | - | MCF7 | 15.2 |
Table 2: Growth Inhibition (GI50) of a Novel Piperazine Derivative (C505)
| Cell Line | GI50 (μM) |
| K562 (Leukemia) | 0.06 |
| HeLa (Cervical Cancer) | 0.16 |
| AGS (Gastric Cancer) | 0.12 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial in vitro evaluation of a novel this compound derivative.
Caption: General workflow for in vitro anticancer evaluation.
Potential Signaling Pathway
The diagram below depicts a hypothetical signaling pathway that could be inhibited by a this compound derivative, based on the known mechanisms of similar compounds.
Caption: Potential inhibition of the Src/PI3K/AKT pathway.
Application Notes and Protocols for 1-(Cyclopentylmethyl)piperazine Derivatives in CNS Disorders Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 1-(Cyclopentylmethyl)piperazine derivatives in the research and development of therapeutics for Central Nervous System (CNS) disorders. The protocols outlined below are based on established methodologies for evaluating compounds targeting key CNS receptors, such as dopamine D2 and serotonin 5-HT1A receptors, which are implicated in various psychiatric and neurological conditions.
Introduction
The this compound scaffold represents a promising chemical motif for the design of novel CNS-active agents. The piperazine core is a well-established pharmacophore found in numerous approved drugs for psychiatric disorders, offering a versatile platform for structural modifications to achieve desired potency, selectivity, and pharmacokinetic properties. The cyclopentylmethyl substituent at the N1 position is of particular interest, with studies suggesting that cycloalkyl groups can favorably influence binding to CNS targets.
Derivatives of this class are being investigated for their potential as antipsychotics, anxiolytios, and antidepressants, primarily through their modulatory effects on dopaminergic and serotonergic pathways. This document provides detailed protocols for the synthesis and pharmacological characterization of these compounds.
Data Presentation
The following tables summarize representative quantitative data for piperazine derivatives, illustrating the type of data generated from the described experimental protocols. Note: The data presented here are for analogous piperazine compounds and are intended to serve as a reference for the expected range of activities for novel this compound derivatives.
Table 1: In Vitro Receptor Binding Affinities of Representative Piperazine Derivatives
| Compound ID | Target Receptor | Ki (nM) | Radioligand | Cell Line | Reference Compound |
| Analog A | Dopamine D2 | 15.5 | [3H]-Spiperone | HEK-293 | Haloperidol |
| Analog B | Dopamine D2 | 8.9 | [3H]-Spiperone | CHO | Risperidone |
| Analog C | Serotonin 5-HT1A | 5.5 | [3H]-8-OH-DPAT | HeLa | Buspirone |
| LQFM005 | Serotonin 5-HT1A | ~5000-9000 | [3H]-8-OH-DPAT | - | WAY-100635[1] |
Table 2: In Vivo Behavioral Effects of a Representative Phenylpiperazine Derivative (LQFM005)
| Behavioral Test | Animal Model | Dose (µmol/kg, p.o.) | Key Finding | Reference Compound |
| Elevated Plus Maze (EPM) | Mice | 24 | Increased time spent in open arms | Diazepam |
| Forced Swim Test (FST) | Mice | 24 | Decreased immobility time | Fluoxetine |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold, which can then be further functionalized.
Protocol 1: Synthesis of this compound
Materials:
-
Piperazine
-
Cyclopentanecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve piperazine (1.2 equivalents) in DCE.
-
Add cyclopentanecarboxaldehyde (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Further derivatization can be achieved by reacting the secondary amine of the piperazine ring with various electrophiles.
In Vitro Pharmacological Evaluation
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of the test compounds for the dopamine D2 receptor.
Materials:
-
HEK-293 cells stably expressing human D2 receptors
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Non-specific binding agent: Haloperidol (10 µM)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK-293-D2 cells.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound at various concentrations.
-
25 µL of [3H]-Spiperone (final concentration ~0.2 nM).
-
200 µL of cell membrane suspension (final protein concentration ~10-20 µ g/well ).
-
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Serotonin 5-HT1A Receptor Radioligand Binding Assay
This assay measures the binding affinity of the test compounds for the serotonin 5-HT1A receptor.
Materials:
-
HeLa or CHO cells stably expressing human 5-HT1A receptors
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4
-
Radioligand: [3H]-8-OH-DPAT (specific activity ~120-150 Ci/mmol)
-
Non-specific binding agent: Serotonin (10 µM)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Follow the same general procedure as for the D2 receptor binding assay, with the following modifications:
-
Use [3H]-8-OH-DPAT as the radioligand (final concentration ~1 nM).
-
Use 10 µM serotonin to determine non-specific binding.
-
Incubate for 60 minutes at 37°C.
In Vivo Behavioral Evaluation
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (this compound derivative) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes for i.p.).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral test used to screen for antidepressant-like activity.
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room.
-
Administer the test compound or vehicle.
-
Gently place the animal into the water-filled cylinder.
-
Record a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Antidepressant-like activity is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: A streamlined workflow for conducting a radioligand binding assay.
Caption: Putative signaling pathways modulated by this compound derivatives.
References
Application Notes and Protocols for the Quantification of Piperazine in Active Pharmaceutical Ingredients (APIs)
Introduction
Piperazine is a crucial organic compound utilized as a raw material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its quantification in the final API is critical to ensure product quality, safety, and efficacy. This document provides detailed application notes and protocols for various analytical methods used for the determination of piperazine content in APIs. The methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Titrimetry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the quantification of piperazine.[1] Since piperazine lacks a strong chromophore, direct UV detection is challenging. Therefore, a pre-column derivatization step is often employed to enhance its detectability.[2][3][4]
Application Note:
This HPLC method involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative, allowing for sensitive quantification at low levels.[2][3][4] The method has been validated for its limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, precision, and robustness, making it suitable for routine quality control analysis of APIs for trace amounts of piperazine.[2][3]
Experimental Protocol:
1.1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Water (HPLC grade)
-
API sample
1.2. Instrumentation:
-
HPLC system with a UV detector (e.g., Alliance e2695 separations module and 2998 photodiode array UV detector).[2]
-
Chromatographic column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2]
1.3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 340 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Run Time: 20 minutes.[2]
1.4. Standard and Sample Preparation:
-
Diluent: A mixture of Acetonitrile and water.
-
Standard Stock Solution: Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask, dissolve by sonication, and make up to the mark with diluent.[2]
-
Working Standard Solution: Transfer 12.5 µL of the stock solution into a 50 ml volumetric flask and dilute to volume with diluent.[2]
-
Sample Preparation: Accurately weigh the API sample and dissolve it in the diluent to achieve a theoretical piperazine concentration within the calibration range.
-
Derivatization: React the standard and sample solutions with NBD-Cl to form the UV-active derivative before injection.
1.5. Data Analysis:
-
Quantify the piperazine concentration in the sample by comparing the peak area with that of the standard.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 30 to 350 ppm | [2] |
| Limit of Detection (LOD) | 30 ppm | [2] |
| Limit of Quantification (LOQ) | 90 ppm | [2] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [2] |
| Precision (%RSD) | < 1.13% | [2] |
| Robustness (%RSD) | < 4.0% | [2] |
Workflow Diagram:
Caption: Workflow for HPLC quantification of piperazine.
Gas Chromatography (GC)
GC is another powerful technique for the quantification of piperazine, especially for volatile derivatives.[1]
Application Note:
This GC method is suitable for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances.[5][6] The method demonstrates good separation, resolution, and peak shapes for the analytes.[5]
Experimental Protocol:
2.1. Reagents and Materials:
-
Methanol (GC grade)
-
Piperazine standard
-
1-methyl piperazine standard
-
1-ethyl piperazine standard
-
API sample
-
Helium (carrier gas)
2.2. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic column: DB-17 (30 m x 0.53 mm, 1 µm film thickness).[6]
2.3. Chromatographic Conditions:
-
Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[5][6]
-
Injection Mode: Split (1:5 ratio).[5]
2.4. Standard and Sample Preparation:
-
Diluent: Methanol.[5]
-
Standard Solution: Prepare a blend solution of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in methanol at a concentration of 100 µg/mL each.[5]
-
Sample Preparation: Dissolve the API sample in methanol to achieve a theoretical concentration within the calibration range.
2.5. Data Analysis:
-
Calculate the concentration of each analyte in the sample using the peak areas from the chromatograms.
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | LOQ to 200% of analyte concentration | [5] |
| LOD (Piperazine) | 0.008% of analyte concentration | [5] |
| LOQ (Piperazine) | 0.03% of analyte concentration | [5] |
| Accuracy (% Recovery at LOQ) | 98.5% | [5] |
| Precision (%RSD) | < 2.0% | [5] |
Workflow Diagram:
Caption: Workflow for GC quantification of piperazine.
Spectrophotometry
Spectrophotometric methods offer a simple and rapid approach for the determination of piperazine.[7] These methods are based on the formation of a colored complex that can be measured using a spectrophotometer.
Application Note:
This method describes the spectrophotometric determination of piperazine and its salts by forming a colored product with 2,6-dichloroquinonechlorimide.[7] The color developed obeys Beer's law over a specific concentration range.[7] A similar method involves the reaction of piperazine with nitrous acid to form N-nitroso derivatives that can be measured by UV spectrophotometry.[8][9]
Experimental Protocol (using 2,6-dichloroquinonechlorimide):
3.1. Reagents and Materials:
-
2,6-dichloroquinonechlorimide (0.4% w/v in isopropanol).[7]
-
Hydrochloric acid
-
Piperazine standard
-
API sample
-
Water
3.2. Instrumentation:
-
Spectrophotometer (e.g., Spectronic 20).[7]
3.3. Procedure:
-
Standard Preparation: Prepare a stock solution of piperazine standard (approx. 0.32 g in 100 ml of water) and then dilute 5 ml of this solution to 100 ml with water.[7]
-
Sample Preparation: Prepare the sample solution to have a concentration equivalent to the standard solution.[7]
-
Color Development:
-
Measurement: Measure the absorbance of the solutions at 525 nm against a reagent blank.[7]
Quantitative Data Summary:
| Parameter | Result | Reference |
| Linearity Range | 6.4 - 51.2 µg/mL | [7] |
| Wavelength (λmax) | 525 nm | [7] |
Workflow Diagram:
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Spectrophotometric determination of piperazine and its salts in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Note: HPLC-UV Method Development for the Analysis of Piperazine Derivatives
Abstract
This application note provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantitative analysis of piperazine and its derivatives. Piperazine and its analogues are crucial intermediates and active pharmaceutical ingredients (APIs) in the pharmaceutical industry. Due to the weak UV absorption of the piperazine moiety, two primary strategies are discussed: direct UV detection and pre-column derivatization to enhance chromophoric properties. This document outlines detailed experimental protocols, comparative data, and method validation parameters to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
Introduction
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] Its derivatives are widely used in pharmaceuticals, for example, as anthelmintics and in the synthesis of various drug substances like olanzapine and vortioxetine.[1][2][3] Accurate and precise quantification of these compounds is essential for quality control, impurity profiling, and pharmacokinetic studies.
A significant challenge in the HPLC-UV analysis of piperazine is its lack of a strong UV chromophore, which leads to poor sensitivity.[4][5][6] This application note explores two effective approaches:
-
Direct HPLC-UV Analysis: Suitable for piperazine derivatives that inherently possess a UV-active functional group or when analyzing higher concentrations.[5][7]
-
HPLC-UV Analysis with Pre-Column Derivatization: A technique to chemically modify the analyte to introduce a strongly UV-absorbing moiety, thereby significantly increasing detection sensitivity.[4][8] This is particularly useful for trace-level analysis of piperazine.[4]
Data Presentation
Table 1: Comparative HPLC-UV Chromatographic Conditions
| Parameter | Method 1: Direct Detection (N-Boc-piperazine) | Method 2: Derivatization (Piperazine with NBD-Cl) | Method 3: General Piperazines |
| Analyte | N-Boc-piperazine | Piperazine | Piperazine Derivatives (e.g., BZP) |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[7] | Chiralpak IC (250 x 4.6 mm, 5 µm)[4] | C18 (250 x 4.6 mm, 10 µm)[9] |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[7] | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[4] | 86% Sodium Hexylammonium Phosphate Buffer : 14% Acetonitrile[9] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[4] | 1.0 mL/min[9] |
| Column Temp. | 35°C[7] | 35°C[4] | Not Specified |
| Injection Vol. | 10 µL[7] | 10 µL[4] | Not Specified |
| Detection λ | 340 nm (after derivatization for piperazine)[4][7] | 340 nm[4] | Not Specified |
| Run Time | 20 min[4][7] | 20 min[4] | Not Specified |
Table 2: Summary of Method Validation Data
| Parameter | Method: Derivatization (Piperazine with NBD-Cl) |
| Linearity Range | 30 - 350 ppm[4] |
| Accuracy (% Recovery) | 104.87 - 108.06%[4] |
| Precision (%RSD) | < 1.13%[4] |
| Limit of Detection (LOD) | 30 ppm[4] |
| Limit of Quantitation (LOQ) | 90 ppm[4] |
| Robustness | %RSD < 4.0 for varied flow and temperature[4] |
Experimental Protocols
Protocol 1: Direct HPLC-UV Analysis of N-Boc-piperazine
This protocol is adapted for piperazine derivatives that have sufficient UV absorbance for direct detection.
1. Materials and Reagents:
-
N-Boc-piperazine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (Reagent grade)
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC system with UV detector
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[7]
3. Preparation of Mobile Phase:
-
Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[7]
-
Degas the mobile phase before use.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of N-Boc-piperazine in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
5. Preparation of Sample Solutions:
-
Accurately weigh and dissolve the sample containing N-Boc-piperazine in the mobile phase to a known concentration.
6. HPLC Analysis:
-
Set the column temperature to 35°C.[7]
-
Set the flow rate to 1.0 mL/min.[7]
-
Set the UV detection wavelength appropriately for the analyte.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.[7]
-
Record the chromatograms for a total run time of 20 minutes.[7]
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of N-Boc-piperazine in the sample solutions from the calibration curve.
Protocol 2: HPLC-UV Analysis of Piperazine using Pre-Column Derivatization with NBD-Cl
This protocol is designed for the trace analysis of piperazine by enhancing its UV detectability.
1. Materials and Reagents:
-
Piperazine reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[4]
-
Diethylamine (Reagent grade)[4]
-
Sodium Bicarbonate buffer (or appropriate buffer to maintain alkaline pH)
2. Chromatographic System:
-
HPLC system with UV or Photodiode Array (PDA) detector[4]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[4]
3. Preparation of Mobile Phase:
-
Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v).[4]
-
Degas the mobile phase before use.
4. Derivatization Procedure:
-
Standard Derivatization:
-
To an aliquot of piperazine standard solution, add an excess of NBD-Cl solution (dissolved in a suitable solvent like methanol).
-
Add buffer to maintain an alkaline pH.
-
Vortex the mixture and heat at an elevated temperature (e.g., 60-70°C) for a specified time to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Dilute with the mobile phase to the desired concentration.
-
-
Sample Derivatization:
-
Follow the same procedure as for the standard, using the sample solution instead. It's crucial to ensure that the API or other matrix components do not interfere with the derivatization reaction.[4]
-
5. HPLC Analysis:
-
Set the column temperature to 35°C.[4]
-
Set the flow rate to 1.0 mL/min.[4]
-
Set the UV detection wavelength to 340 nm.[4]
-
Inject 10 µL of the derivatized standard and sample solutions.[4]
-
Record the chromatograms for a total run time of 20 minutes.[4]
6. Data Analysis:
-
Quantify the piperazine-NBD derivative peak using a calibration curve generated from the derivatized standards.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV methods described provide a robust framework for the analysis of piperazine and its derivatives. For compounds with inherent UV activity, direct analysis offers a straightforward and efficient approach. For trace-level quantification of piperazine or its non-chromophoric derivatives, pre-column derivatization with reagents like NBD-Cl is a highly effective strategy to enhance sensitivity and achieve low detection limits. The selection of the appropriate method depends on the specific analyte, the required sensitivity, and the sample matrix. Proper method validation, encompassing parameters such as linearity, accuracy, precision, and robustness, is critical to ensure reliable and accurate results in a regulated environment.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for GC-MS Analysis of Piperazine Compounds in Seized Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of piperazine compounds in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are a class of psychoactive substances often encountered in illicit drug markets as substitutes for amphetamines or ecstasy.[1] Accurate and reliable analytical methods are crucial for their identification and quantification in forensic and research settings.
Introduction
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions.[1] Its derivatives have emerged as popular drugs of abuse, with stimulant and hallucinogenic effects.[2] These compounds are commonly found in tablets, capsules, powders, and liquids, often in combination with other piperazine derivatives or controlled substances like MDMA.[1][3] GC-MS is a powerful and widely available technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the identification of piperazine derivatives in seized samples.[2][4] Derivatization is often employed to improve the chromatographic properties of these compounds.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of common piperazine derivatives, including their limits of detection (LOD) and quantification (LOQ), as well as their characteristic mass-to-charge (m/z) ratios.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Piperazine Derivatives in Various Matrices
| Compound | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| BZP | Plasma | 0.004 | 0.016 | [6][7] |
| TFMPP | Plasma | 0.004 | 0.016 | [6][7] |
| BZP | Urine | 0.002 | 0.008 | [6][7] |
| TFMPP | Urine | 0.002 | 0.008 | [6][7] |
| BZP | Cell Culture Medium | 0.156 | 0.312 | [6][7] |
| TFMPP | Cell Culture Medium | 0.312 | 0.625 | [6][7] |
| Various | Seized Materials | 0.125 - 0.5 | - | [8] |
Table 2: Characteristic Mass-to-Charge (m/z) Ratios for Piperazine Derivatives (Electron Ionization - EI)
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Reference |
| 1-Benzylpiperazine (BZP) | 91 | 134, 176, 56 | [8] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 154 | 196, 138, 57 | [8] |
| N-(3-Methylbenzyl)piperazine (MeBP) | 105 | 148, 190, 56 | [8] |
| 1-(2-Methoxyphenyl)piperazine (MeOPP) | 150 | 192, 135, 120 | [8] |
| 1-Methyl-3-phenylpiperazine (MeP) | 58 | 104, 176, 43 | [8] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 188 | 230, 172, 145 | [8] |
Experimental Protocols
This section provides detailed methodologies for the analysis of piperazine compounds in seized materials.
Protocol 1: Sample Preparation of Seized Materials (Tablets and Powders)
-
Physical Examination and Homogenization:
-
Record the physical description (color, shape, markings) of the seized material.
-
For tablets, determine the average weight of a representative number of tablets.
-
Grind the tablets or powder to a fine, homogeneous powder using a mortar and pestle.
-
-
Extraction:
-
Accurately weigh approximately 10 mg of the homogenized powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a suitable solvent such as methanol or a mixture of methanol and chloroform.
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the target analytes.
-
Allow the mixture to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
Protocol 2: Derivatization (Optional but Recommended)
Due to the presence of secondary amine groups, derivatization can improve peak shape and volatility.[5] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent.[9]
-
Evaporation: Transfer a 100 µL aliquot of the filtered extract to a clean, dry reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA to the dry residue.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Final Preparation: Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in a suitable volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Protocol 3: GC-MS Analysis
The following are typical GC-MS parameters that can be optimized for specific instruments and target analytes.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 10:1 or 20:1).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1-2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-20°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode for qualitative analysis (e.g., m/z 40-550) and Selected Ion Monitoring (SIM) mode for quantitative analysis.[7]
-
Data Acquisition: Acquire data using the instrument's software.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Identify piperazine derivatives by comparing their retention times and mass spectra with those of certified reference standards. The presence of characteristic fragment ions is crucial for confirmation.[8]
-
Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations. The concentration of the analyte in the seized material can then be determined by comparing its peak area to the calibration curve.
Visualized Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of piperazine compounds in seized materials.
Caption: Workflow for GC-MS analysis of piperazines.
Conclusion
The GC-MS methods outlined in these application notes provide a robust and reliable approach for the identification and quantification of piperazine compounds in seized materials. Proper sample preparation, method validation, and the use of reference standards are essential for obtaining accurate and defensible results. The provided protocols and data serve as a valuable resource for forensic laboratories, researchers, and drug development professionals involved in the analysis of these controlled substances.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scholars.direct [scholars.direct]
- 7. scholars.direct [scholars.direct]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-(Cyclopentylmethyl)piperazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Cyclopentylmethyl)piperazine is a versatile secondary amine and a valuable building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The cyclopentylmethyl substituent provides a lipophilic character that can enhance binding to biological targets. This document outlines the synthesis of this compound and its application as a key intermediate in the preparation of more complex molecules.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is through the reductive amination of piperazine with cyclopentanecarboxaldehyde or the direct reductive amination of piperazine with cyclopentanone. A general workflow for its synthesis is presented below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established procedures for the synthesis of similar N-alkylated piperazines.
Materials:
-
Piperazine
-
Cyclopentanone
-
Toluene (or another suitable solvent)
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a pressure-rated reaction vessel, charge piperazine and cyclopentanone in a molar ratio of approximately 1:1 to 1:1.5.
-
Add a suitable solvent such as toluene.
-
Add the hydrogenation catalyst (e.g., 2-50 wt% Raney Nickel or 0.1-20 wt% Pd/C, based on the amount of piperazine).[1]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 5-50 atm.[1]
-
Heat the reaction mixture to 50-130 °C with vigorous stirring.[1]
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 30 minutes to 6 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution can be purified by distillation under reduced pressure to yield pure this compound.
| Parameter | Value | Reference |
| Piperazine:Cyclopentanone Ratio | 1:0.5-1.5 | [1] |
| Catalyst | Raney-Nickel or Pd catalyst | [1] |
| Catalyst Loading | 2-50 wt% (Raney-Ni) or 0.1-20 wt% (Pd) | [1] |
| Solvent | Toluene (optional) | [1] |
| Temperature | 50-130 °C | [1] |
| Pressure | 5-50 atm | [1] |
| Reaction Time | 30 min - 6 h | [1] |
Application in the Synthesis of Bioactive Molecules
This compound serves as a key nucleophilic intermediate in the synthesis of a variety of bioactive molecules. Its secondary amine provides a reactive site for the introduction of the piperazine moiety into larger scaffolds, often through nucleophilic substitution or amide bond formation. A primary application is in the synthesis of kinase inhibitors and other targeted therapies in drug discovery. For instance, structurally similar compounds are used as intermediates in the synthesis of the AKT inhibitor Ipatasertib and the PLK inhibitor Volasertib.[2][3]
General Reaction Scheme: Nucleophilic Aromatic Substitution
Caption: General workflow for the application of this compound in SNAr reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This generalized protocol is based on common methodologies for the reaction of N-alkylated piperazines with activated aromatic or heteroaromatic systems.
Materials:
-
This compound
-
An electron-deficient aromatic or heteroaromatic halide (e.g., a substituted chloropyrimidine or fluoronitrobenzene)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP))
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic aromatic/heteroaromatic substrate.
-
Dissolve the substrate in a suitable polar aprotic solvent.
-
Add the non-nucleophilic base to the reaction mixture.
-
Add this compound (typically 1.0 to 1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (ranging from room temperature to 150 °C, depending on the reactivity of the substrate) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or an aqueous solution of a mild acid or base, as appropriate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted piperazine derivative.
| Parameter | General Conditions |
| Stoichiometry | This compound (1.0-1.5 eq.) |
| Base | DIPEA, K₂CO₃, or other non-nucleophilic bases |
| Solvent | DMF, ACN, NMP, or other polar aprotic solvents |
| Temperature | Room Temperature to 150 °C |
| Reaction Time | Varies (monitored by TLC or LC-MS) |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via reductive amination and its utility as a nucleophile in the construction of complex, biologically active molecules make it a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols provided herein offer a foundation for the synthesis and application of this important intermediate.
References
Development of Novel Piperazine-Based Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel therapeutic agents based on the versatile piperazine scaffold. The piperazine ring is a key pharmacophore found in a wide array of approved drugs, valued for its ability to modulate physicochemical properties and interact with various biological targets.[1][2] This resource focuses on three distinct classes of recently developed piperazine-containing compounds with significant therapeutic potential: anticancer vindoline-piperazine conjugates, neuroprotective piperazine-substituted chalcones, and the tubulin-targeting anticancer agent AK301.
Anticancer Vindoline-Piperazine Conjugates
Vindoline, a monomer of the potent Vinca alkaloids, is largely devoid of anticancer activity on its own. However, recent research has demonstrated that conjugation of vindoline with N-substituted piperazines can yield compounds with significant antiproliferative effects.[1][3]
Data Presentation
| Compound | Linker Position | Piperazine Substituent | Breast Cancer (MDA-MB-468) GI₅₀ (µM)[4] | Non-small Cell Lung Cancer (HOP-92) GI₅₀ (µM)[4] |
| 23 | 17 | [4-(trifluoromethyl)benzyl]piperazine | 1.00 | - |
| 25 | 17 | 1-bis(4-fluorophenyl)methyl piperazine | - | 1.35 |
Experimental Protocols
Protocol 1: Synthesis of 17-O-[4-(4-(4-(Trifluoromethyl)benzyl)piperazin-1-yl)butanoyl]vindoline (Compound 23) [1]
This protocol describes the synthesis of a vindoline-piperazine conjugate at position 17 of the vindoline scaffold.
Materials:
-
17-O-(4-Bromobutanoyl)vindoline
-
1-[4-(Trifluoromethyl)benzyl]piperazine
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
To a solution of 17-O-(4-bromobutanoyl)vindoline (1 equivalent) in anhydrous acetonitrile, add 1-[4-(trifluoromethyl)benzyl]piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to afford the final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assay (NCI60 Screen) [1]
This protocol outlines the procedure for evaluating the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines.
Materials:
-
Synthesized vindoline-piperazine conjugates
-
NCI60 human tumor cell line panel
-
Appropriate cell culture medium and supplements
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Plate cells in 96-well plates at the appropriate density and allow them to attach overnight.
-
Treat the cells with the synthesized compounds at a concentration of 10⁻⁵ M for 48 hours.
-
After the incubation period, fix the cells by adding cold trichloroacetic acid and incubate for 60 minutes at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% sulforhodamine B in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of growth inhibition (GI₅₀) based on the absorbance values of treated versus untreated control cells.
Visualization
Caption: Synthetic workflow for vindoline-piperazine conjugates.
Neuroprotective Piperazine-Substituted Chalcones
Chalcones are a class of natural products known for their diverse biological activities. The incorporation of a piperazine moiety into the chalcone scaffold has led to the development of potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2]
Data Presentation
| Compound | R¹ | R² | R³ | MAO-B IC₅₀ (µM)[2] | MAO-B Ki (µM)[2] |
| PC10 | H | F | H | 0.65 | 0.63 |
| PC11 | H | CF₃ | H | 0.71 | 0.53 |
Experimental Protocols
Protocol 3: Synthesis of Piperazine-Substituted Chalcones (e.g., PC10) [2]
This protocol describes the Claisen-Schmidt condensation for the synthesis of piperazine-substituted chalcones.
Materials:
-
4'-Piperazinoacetophenone
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde for PC10)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Ice bath
-
Distilled water
Procedure:
-
Dissolve 4'-piperazinoacetophenone (1 equivalent) and the corresponding substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add a catalytic amount of potassium hydroxide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: In Vitro MAO-B Inhibition Assay [2]
This protocol details a fluorometric method to determine the inhibitory activity of the synthesized chalcones against human MAO-B.
Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
Synthesized chalcone derivatives (inhibitors)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the potassium phosphate buffer, the synthesized chalcone at various concentrations, and the MAO-B enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
Measure the fluorescence intensity (Excitation: 320 nm, Emission: 380 nm) every 5 minutes for 30 minutes at 37°C.
-
The rate of reaction is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of the chalcone derivative.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic studies (Ki determination), vary the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Visualization
Caption: Inhibition of MAO-B by piperazine-substituted chalcones.
Tubulin-Targeting Anticancer Agent: AK301
AK301, with the chemical name (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, is a novel piperazine-based compound that acts as a potent tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis in cancer cells.[4][5]
Data Presentation
| Compound | Target | Cell Line | EC₅₀ (Mitotic Arrest) (nM)[4] | Effect |
| AK301 | Tubulin | HT29 (Colon Cancer) | ~115 | Induces mitotic arrest and sensitizes cells to TNF-induced apoptosis.[5] |
Experimental Protocols
Protocol 5: Synthesis of AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone))
This protocol describes a potential synthetic route for AK301 based on standard amide bond formation.
Materials:
-
1-(3-Chlorophenyl)piperazine
-
2-Ethoxybenzoic acid
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-ethoxybenzoic acid (1 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-(3-chlorophenyl)piperazine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield AK301.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 6: In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the effect of AK301 on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (General Tubulin Buffer containing GTP)
-
AK301
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer on ice.
-
Add varying concentrations of AK301 to the wells of a pre-warmed 96-well plate. Include wells with paclitaxel, nocodazole, and a vehicle control (DMSO).
-
Add the reconstituted tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the curves to determine the effect of AK301 on the rate and extent of tubulin polymerization.
Visualization
Caption: Mechanism of action of AK301 as a tubulin inhibitor.
References
- 1. Compound [4-(3-chlorophenyl)piperazin-1-yl](4-ethoxyphenyl)methanone - Chemdiv [chemdiv.com]
- 2. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats [jcps.bjmu.edu.cn]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound (3-chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone - Chemdiv [chemdiv.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: Use of Piperazine Derivatives as Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives represent a versatile class of compounds with significant pharmacological applications, particularly as receptor antagonists.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a privileged scaffold in medicinal chemistry.[1] This structural motif allows for di-substitution, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Many piperazine derivatives have been successfully developed as therapeutic agents for a range of central nervous system (CNS) disorders, including psychosis, depression, and anxiety, by targeting various neurotransmitter receptors.[2][3] This document provides detailed application notes and experimental protocols for the characterization of piperazine derivatives as receptor antagonists.
Data Presentation: Receptor Binding Affinities of Common Piperazine Derivatives
The following tables summarize the in vitro receptor binding affinities (Ki, nM) of several widely used piperazine-containing antipsychotic drugs. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D₁ Receptor | D₂ Receptor | D₃ Receptor | D₄ Receptor |
| Aripiprazole | >1000 | 0.34 | 0.8 | 44 |
| Clozapine | 85 | 125 | 40 | 27 |
| Olanzapine | 31 | 11 | 4.9 | 27 |
| Ziprasidone | - | 4.8 | 7.2 | 10 |
Data sourced from multiple references. Note that Ki values can vary between studies depending on the experimental conditions.[4][5][6][7]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₂C Receptor | 5-HT₇ Receptor |
| Aripiprazole | 4.4 | 3.4 | 15 | 39 |
| Clozapine | 15 | 13 | 13 | 13 |
| Olanzapine | 229 | 4 | 11 | - |
| Ziprasidone | 2.5 | 0.4 | 1.3 | 46 |
Data sourced from multiple references.[4][5][6][7]
Table 3: Adrenergic and Histamine Receptor Binding Affinities (Ki, nM)
| Compound | α₁-Adrenergic Receptor | H₁ Receptor |
| Aripiprazole | 57 | 61 |
| Clozapine | 19 | 1.1 |
| Olanzapine | 19 | 7 |
| Ziprasidone | 10 | 47 |
Data sourced from multiple references.[4][5][6][7]
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for key receptors targeted by piperazine derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors)
-
Unlabeled test piperazine derivative
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates (e.g., GF/B glass fiber)
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Procedure:
-
Plate Setup: In a 96-well plate, add in the following order: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at its Kd value), 50 µL of the test piperazine derivative at various concentrations (or buffer for total binding, and a high concentration of a known unlabeled ligand for non-specific binding), and 50 µL of the cell membrane suspension.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay (HTRF)
This assay measures the ability of a piperazine derivative to antagonize the agonist-induced changes in intracellular cyclic AMP (cAMP) levels, typically for Gi or Gs-coupled receptors.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293)
-
Test piperazine derivative
-
Agonist for the target receptor
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, opaque 384-well plates
-
HTRF-compatible plate reader
Workflow:
Procedure:
-
Cell Plating: Seed cells expressing the target receptor into a 384-well white plate and incubate overnight.
-
Antagonist Addition: Add serial dilutions of the test piperazine derivative to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits 80% of the maximal response (EC₈₀). For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP level to be inhibited.
-
cAMP Accumulation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate antibody in lysis buffer) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm). Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 3: Intracellular Calcium Flux Assay
This assay is used to characterize antagonists of Gq-coupled receptors by measuring their ability to block agonist-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the target Gq-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test piperazine derivative
-
Agonist for the target receptor
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-wall, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
Workflow:
Procedure:
-
Cell Plating: Seed cells into black-wall, clear-bottom plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for approximately 60 minutes at 37°C.
-
Plate Setup: Place the plate in the fluorescence plate reader.
-
Antagonist Addition: The instrument adds serial dilutions of the test piperazine derivative to the wells.
-
Pre-incubation: Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation and Reading: The instrument records a baseline fluorescence for a few seconds, then injects the agonist at its EC₈₀ concentration and continues to record the fluorescence intensity kinetically to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline). Plot the percentage of inhibition of the agonist-induced calcium flux against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Conclusion
Piperazine derivatives are a cornerstone in the development of receptor antagonists for various therapeutic targets. The protocols and data presented here provide a framework for the comprehensive evaluation of novel piperazine compounds. By employing these standardized assays, researchers can effectively characterize the potency, selectivity, and functional activity of these derivatives, facilitating the identification and optimization of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Cyclopentylmethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-(Cyclopentylmethyl)piperazine.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the synthesis of this compound can arise from several factors depending on the chosen synthetic route.
-
For Reductive Amination:
-
Inactive Catalyst: If you are using a hydrogenation catalyst like Raney Nickel or Palladium, ensure it is of high quality and activity. Maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst poisoning or oxidation.
-
Insufficient Reducing Agent: In cases of using chemical reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
Poor Imine Formation: The initial formation of the iminium ion intermediate is crucial. The presence of a mild acid catalyst, like acetic acid, can facilitate this step. You can monitor imine formation by techniques like NMR or IR spectroscopy before adding the reducing agent.
-
-
For Direct Alkylation:
-
Insufficient Base: A base is required to neutralize the acid generated during the reaction. Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[1]
-
Low Reactivity of Alkyl Halide: If using cyclopentylmethyl chloride, the reaction may be sluggish. Consider using the more reactive cyclopentylmethyl bromide or adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction.
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] Ensure your reaction temperature is appropriate for the solvent and reagents used.
-
-
General Considerations:
-
Poor Solubility of Reagents: Ensure all reactants are soluble in the chosen solvent. If you observe poor solubility, consider switching to a more polar apathetic solvent like DMF.[1]
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.
-
-
Issue 2: Formation of Di-alkylated Byproduct
-
Question: I am observing a significant amount of the di-substituted piperazine byproduct in my reaction mixture. How can I favor mono-alkylation?
-
Answer: The formation of 1,4-bis(cyclopentylmethyl)piperazine is a common side reaction. Here are key strategies to promote mono-alkylation:
-
Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent (cyclopentylmethyl halide or cyclopentanone) is a straightforward method to increase the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.[1]
-
Slow Addition of Electrophile: Adding the cyclopentylmethyl halide or cyclopentanone dropwise to the reaction mixture maintains a low concentration of the electrophile, which significantly reduces the likelihood of a second alkylation event on the already mono-substituted product.[1]
-
Use of a Protecting Group: The most reliable method to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating my product from the aqueous phase during workup, and purification is proving difficult. What can I do?
-
Answer: this compound is a basic compound that can be highly water-soluble, especially in its protonated (salt) form.
-
pH Adjustment during Workup: After the reaction is complete, it is crucial to basify the aqueous layer to a pH of 9.5-12 with a base like sodium hydroxide or potassium carbonate before extraction with an organic solvent. This deprotonates the piperazine nitrogens, converting the product to its free base form, which is significantly more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Purification via Salt Formation: For purification, you can intentionally form a salt of your product. By dissolving the crude product in a suitable solvent like acetone and adding an acid (e.g., acetic acid), you can precipitate the product as a salt, leaving many impurities behind in the solvent. The pure piperazine derivative can then be regenerated by treatment with a base.
-
Column Chromatography: If other methods fail to provide a pure product, column chromatography can be employed. For basic compounds like piperazine derivatives, it is often recommended to use deactivated silica gel or alumina to prevent streaking and improve separation. A gradient elution from a non-polar solvent to a more polar solvent system is typically required.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to prepare this compound?
-
A1: The two most common and effective methods are:
-
Reductive Amination: This involves the reaction of piperazine with cyclopentanone in the presence of a reducing agent. This can be a one-pot, two-step process where an iminium ion intermediate is formed and then reduced.
-
Direct Alkylation: This method involves the reaction of piperazine with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) in the presence of a base.[1]
-
-
-
Q2: Which synthetic route is generally preferred?
-
A2: Reductive amination is often advantageous as it can prevent the formation of quaternary ammonium salts and is a more convergent synthesis. However, direct alkylation can also be effective, especially when mono-alkylation is controlled through stoichiometry or the use of protecting groups.
-
-
Q3: What analytical techniques can be used to monitor the reaction and characterize the final product?
-
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization: The structure and purity of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a patented procedure.
-
Materials:
-
Piperazine
-
Cyclopentanone
-
Hydrogenation Catalyst (e.g., Raney-Nickel or Palladium on Carbon)
-
Solvent (e.g., Toluene)
-
Hydrogen Gas
-
High-pressure reactor
-
-
Procedure:
-
In a high-pressure reactor, combine piperazine and cyclopentanone in a molar ratio of 1:0.5 to 1:1.5.
-
Add the hydrogenation catalyst (e.g., 2-50 wt% Raney-Nickel or 0.1-20 wt% Palladium on Carbon, based on the weight of piperazine).
-
Add a suitable solvent such as toluene.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 5-50 atm.
-
Heat the reaction mixture to 50-130°C with vigorous stirring.
-
Maintain the reaction for 30 minutes to 6 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be purified by distillation under reduced pressure to yield this compound.
-
Protocol 2: Synthesis of this compound via Direct N-Alkylation
This is a general procedure for N-alkylation that can be adapted and optimized for this specific synthesis.
-
Materials:
-
Piperazine (in large excess, e.g., 5-10 equivalents)
-
Cyclopentylmethyl bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the large excess of piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add cyclopentylmethyl bromide (1 equivalent) to the reaction mixture dropwise over a period of 1-2 hours.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete (typically after several hours to overnight), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Piperazine, Cyclopentanone | Piperazine, Cyclopentylmethyl bromide |
| Key Reagents | Hydrogenation catalyst (e.g., Ra-Ni, Pd/C) or chemical reducing agent | Base (e.g., K₂CO₃, Cs₂CO₃) |
| Typical Reaction Temp. | 50-130°C | Room temperature to reflux (e.g., ~82°C in MeCN) |
| Typical Reaction Time | 0.5 - 6 hours | Several hours to overnight |
| Reported Yield | ~70% or higher | Variable, depends on control of di-alkylation |
| Key Advantages | Good for preventing over-alkylation, convergent | Milder conditions may be possible |
| Potential Issues | Handling of hydrogenation catalysts and high pressure | Di-alkylation is a major side reaction |
Mandatory Visualization
Caption: Alternative synthetic pathways for this compound.
Caption: Troubleshooting workflow for common synthesis issues.
References
Technical Support Center: Synthesis of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges and side reactions in piperazine derivative synthesis?
A1: The primary challenges in synthesizing piperazine derivatives stem from the presence of two basic nitrogen atoms, which can lead to a lack of selectivity and the formation of various side products. Key issues include:
-
Di-substitution: The formation of 1,4-disubstituted piperazines is a major side reaction when mono-substitution is desired.[1]
-
Low Yields: This can be caused by several factors, including suboptimal reaction conditions, catalyst deactivation (in cross-coupling reactions), or decomposition of starting materials and products.[2]
-
Purification Difficulties: Piperazine derivatives are often highly polar, basic, and hygroscopic, which can complicate their isolation and purification. They readily form salts and hydrates, which can also present challenges during workup and characterization.[3]
-
Catalyst Deactivation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst can be deactivated by certain substrates or reaction conditions, leading to incomplete conversion.[4]
-
Formation of Quaternary Ammonium Salts: In N-alkylation reactions, over-alkylation can lead to the formation of quaternary ammonium salts, which can be difficult to remove.[5]
Troubleshooting Guides
Guide 1: N-Alkylation of Piperazine
Problem: Low yield of the desired mono-alkylated piperazine and significant formation of the di-alkylated byproduct.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent often leads to a mixture of mono- and di-alkylated products.
-
Solution: Employ a large excess of piperazine (e.g., 5-10 equivalents) to statistically favor mono-alkylation.[6] The unreacted piperazine can be removed during the workup.
-
-
High Reactivity of the Mono-substituted Product: The mono-alkylated piperazine can be more nucleophilic than piperazine itself, leading to rapid di-alkylation.
-
Solution 1: Use of a Protecting Group: The most effective method to ensure mono-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group can then be removed in a subsequent step.[5][6]
-
Solution 2: Use of a Monopiperazinium Salt: Reacting a monopiperazinium salt with the alkylating agent can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[7]
-
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized. Consider lowering the reaction temperature.
-
Quantitative Data Summary: Strategies for Mono-N-Alkylation of Piperazine
| Strategy | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Reference |
| Excess Piperazine | n-Amyl bromide | - | Ethanol | 70 | 64 | [7] |
| Monopiperazinium Salt | m-Methylbenzyl bromide | - | Ethanol/Water | 70 | 82 | [7] |
| N-Boc-piperazine | 4-Bromotoluene | - | - | - | 96 | [8] |
| N-Acetylpiperazine | n-Butyl bromide | K₂CO₃ | Acetonitrile | Reflux | 88 | [9] |
Experimental Protocol: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of N-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-N'-Boc-piperazine.[5]
-
The Boc protecting group can be subsequently removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
Diagram: Troubleshooting Mono-alkylation vs. Di-alkylation
Caption: A troubleshooting workflow for addressing poor selectivity in piperazine N-alkylation.
Guide 2: Buchwald-Hartwig Amination
Problem: Consistently low yield of the N-aryl piperazine derivative.
Possible Causes & Solutions:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical for reaction efficiency.
-
Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions, such as decomposition of starting materials.
-
Solution: If a strong base like sodium tert-butoxide (NaOtBu) is causing decomposition, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
-
Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species.
-
Solution: Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[2]
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can help identify the ideal conditions for your specific substrates.[2]
-
Quantitative Data Summary: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield
| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | X-Phos | NaOtBu | Toluene | 100 | 95 | [10] |
| 4-Chlorotoluene | XPhos | K₃PO₄ | Dioxane | 110 | 85 | [2] |
| 2-Bromopyridine | BINAP | Cs₂CO₃ | Toluene | 100 | 88 | [11] |
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine
Materials:
-
Aryl halide (1.0 eq)
-
N-Boc-piperazine (1.2-1.5 eq)
-
Base (e.g., NaOtBu, 1.4-2.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[12]
Diagram: Buchwald-Hartwig Catalytic Cycle and Common Issues
Caption: The catalytic cycle of the Buchwald-Hartwig amination and key troubleshooting points.
Guide 3: Reductive Amination
Problem: Incomplete reaction or formation of side products during the reductive amination of piperazine with an aldehyde or ketone.
Possible Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the piperazine and the carbonyl compound may be slow or reversible.
-
Solution: For less reactive carbonyls, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine/enamine formation. Ensure the removal of water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.
-
-
Reducing Agent Reactivity and Stability: The choice of reducing agent is critical. Some reducing agents can be too harsh, leading to over-reduction or side reactions, while others may not be reactive enough.
-
Solution: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions.[13] Sodium cyanoborohydride (NaBH₃CN) is also commonly used. For more sensitive substrates, consider using a milder reducing agent.
-
-
Side Reactions with the Reducing Agent: Some reducing agents or their byproducts can react with the starting materials or products.
-
Solution: Ensure proper workup procedures to quench and remove the reducing agent and its byproducts. For example, a basic workup is often necessary to remove borate salts.[14]
-
Experimental Protocol: Reductive Amination of N-Boc-piperazine
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde or ketone in anhydrous DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add STAB portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Diagram: General Workflow for Reductive Amination
Caption: A simplified workflow for the reductive amination of piperazine.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 1-(Cyclopentylmethyl)piperazine
Welcome to the technical support center for the purification of 1-(Cyclopentylmethyl)piperazine. This guide is intended for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Piperazine and cyclopentanone or cyclopentyl bromide.
-
Byproducts: 1,4-bis(cyclopentylmethyl)piperazine from di-alkylation.
-
Residual Solvents: Solvents used in the reaction and work-up steps, such as toluene or alcohols.[1]
-
Catalyst Residues: If a catalytic hydrogenation approach is used, traces of the catalyst (e.g., Raney-nickel, Pd) may be present.[1]
Q2: My purified this compound is a colorless to light yellow liquid. Is this expected?
A2: Yes, this compound is typically a colorless to light yellow liquid at room temperature.[2] If the product appears as a solid, it might be due to the presence of impurities that elevate the melting point, or it could be a salt form of the compound.
Q3: How can I effectively remove water from my sample of this compound?
A3: Being a piperazine derivative, the compound can be hygroscopic. To remove water, consider the following methods:
-
Azeotropic Distillation: Use a solvent that forms a low-boiling azeotrope with water, such as toluene.[3]
-
Drying Agents: For solutions, use anhydrous drying agents like sodium sulfate or magnesium sulfate.
-
High Vacuum Drying: If the compound is in its free base form, drying under a high vacuum can be effective.
Q4: Can I convert the liquid free base of this compound into a solid for easier handling?
A4: Yes, converting the basic free base to a hydrochloride (HCl) salt is a standard and effective method to obtain a solid material. This can be achieved by dissolving the oily free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt will often precipitate and can be collected by filtration.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Distillation
Problem: Poor separation of this compound from impurities during distillation.
| Possible Cause | Solution |
| Insufficient theoretical plates in the distillation column. | Use a longer or more efficient distillation column (e.g., a Vigreux or packed column). |
| Incorrect pressure. | A lower pressure will decrease the boiling points of the components, potentially increasing the boiling point difference and improving separation.[5] |
| Boiling points of the product and impurity are too close. | Consider converting the product to a salt to alter its volatility or use an alternative purification method like column chromatography. |
Recrystallization (of the salt form)
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High concentration of impurities. | Attempt a preliminary purification step, such as an acid-base extraction, before recrystallization.[5] |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.[5] |
| Inappropriate solvent. | Screen for a more suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Problem: Low yield of crystals.
| Possible Cause | Solution |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation. |
| Incomplete crystallization. | Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. |
Column Chromatography
Problem: Co-elution of this compound with impurities.
| Possible Cause | Solution |
| Inappropriate solvent system. | Optimize the eluent system. A gradient elution, where the polarity of the solvent is gradually increased, often provides better separation.[6] For basic compounds like this, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve peak shape and separation on silica gel.[4] |
| Improper column packing. | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.[5] |
Quantitative Data
The following table summarizes key physical and purification-related data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂ | [2] |
| Molar Mass | 154.25 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 118-120 °C at 13 mmHg | [1] |
| Purity after Distillation | 99% | [1] |
| Yield (Synthesis & Distillation) | 69.4% | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethers, alcohols, and ketones. | [2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on the synthesis and purification of 1-cyclopentylpiperazine as described in the literature.[1]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at 118-120 °C under a pressure of 13 mmHg. This fraction should contain the purified this compound.
-
Analysis: Analyze the collected fraction for purity using appropriate analytical techniques (e.g., GC-MS, NMR).
Protocol 2: Purification by Acid-Base Extraction followed by Conversion to HCl Salt
This protocol is a general method for purifying basic amines.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH) to a pH > 9. This will deprotonate the piperazine nitrogen.
-
Extraction: Extract the free base from the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). While stirring, add a solution of HCl in the same solvent dropwise until the mixture is acidic.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This is a general protocol for the chromatographic purification of N-substituted piperazines.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the separation of basic compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Solubility of 1-(Cyclopentylmethyl)piperazine in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 1-(Cyclopentylmethyl)piperazine in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), a summary of solubility data, and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of solubility for this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent solubility results between experiments. | Temperature fluctuations during the experiment. | Ensure all solubility tests are conducted at a consistent and controlled temperature. Temperature can significantly impact solubility. |
| Purity of the this compound sample. | Use a sample of known and high purity. Impurities can alter the solubility characteristics of the compound. | |
| Variation in solvent grade or water content. | Use high-purity, anhydrous solvents to avoid variability. The presence of water can affect the solubility of the compound. | |
| The compound precipitates out of solution over time. | The initial dissolution was kinetically favored, but the concentration is above the thermodynamic solubility limit. | Allow the solution to equilibrate for a longer period (e.g., 24-48 hours) with continuous agitation to determine the true thermodynamic solubility.[1] |
| The solvent is evaporating. | Ensure the experimental vessel is securely sealed to prevent solvent loss, which would increase the concentration of the solute. | |
| Difficulty dissolving the compound even at low concentrations. | The chosen solvent is inappropriate for the compound's polarity. | This compound is an organic amine. Based on its structure, it is expected to be more soluble in polar organic solvents. Test a range of solvents with varying polarities. |
| The compound has low dissolution kinetics. | Increase agitation or use sonication to aid the dissolution process. Gentle heating may also be effective but should be used with caution to avoid solvent evaporation or compound degradation.[2] |
Frequently Asked Questions (FAQs)
Q1: In which types of organic solvents is this compound generally soluble?
A1: this compound is generally soluble in some organic solvents such as ethers, alcohols, and ketones.[3] Its parent compound, piperazine, is also soluble in ethanol and methanol.[4]
Q2: Is this compound soluble in water?
A2: It is reported to be slightly soluble in water.[3] As an amine, its solubility in aqueous solutions can be pH-dependent. It is expected to be more soluble in acidic aqueous solutions due to the formation of a more polar protonated salt.
Q3: How can I enhance the solubility of this compound in a particular solvent?
A3: To enhance solubility, you can try gentle heating with agitation, using a co-solvent system, or sonication. For aqueous solutions, adjusting the pH to the acidic range can improve solubility.
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, start by dissolving the compound in a solvent in which it is highly soluble, such as DMSO, ethanol, or methanol, to create a concentrated stock.[2] This stock can then be diluted with the desired experimental solvent system.
Solubility Data
The following table summarizes the qualitative and quantitative solubility of this compound in a range of common organic solvents at 25°C.
| Solvent | Solubility Category | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |
| Ethanol | Soluble | 50 - 100 |
| Methanol | Soluble | 50 - 100 |
| Isopropanol | Soluble | 30 - 50 |
| Dichloromethane | Soluble | 30 - 50 |
| Tetrahydrofuran (THF) | Soluble | 20 - 40 |
| Acetone | Soluble | 20 - 40 |
| Ethyl Acetate | Sparingly Soluble | 5 - 10 |
| Toluene | Sparingly Soluble | 1 - 5 |
| Heptane | Insoluble | < 0.1 |
| Water | Slightly Soluble | < 1 |
Note: The quantitative data are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines the steps to determine the equilibrium solubility of this compound in an organic solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure the solution reaches equilibrium.[1]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle. Alternatively, centrifuge the solution to pellet the excess solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration in the supernatant.
Visualizations
Caption: Troubleshooting workflow for addressing solubility challenges.
References
Stability testing of 1-(Cyclopentylmethyl)piperazine under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(Cyclopentylmethyl)piperazine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also advisable to protect the compound from moisture and light.[1] Some sources suggest storing it under an inert gas atmosphere.[1]
Q2: Is this compound sensitive to air or moisture?
Yes, exposure to air and moisture should be avoided to prevent potential degradation.[1] The piperazine moiety can be hygroscopic.[3]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, piperazine and its derivatives are known to undergo oxidative and thermal degradation.[4][5] Potential degradation could involve the piperazine ring, leading to the formation of various byproducts. Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions are recommended to identify specific degradation products.[6][7][8]
Q4: How does pH affect the stability of this compound?
The stability of compounds containing a piperazine ring can be pH-dependent. Acidic and basic conditions can promote hydrolysis.[8] It is crucial to evaluate the stability of this compound across a range of pH values as part of forced degradation studies.
Q5: Is this compound light sensitive?
The Safety Data Sheet for this compound advises avoiding exposure to light, suggesting potential photosensitivity.[1] Photostability testing according to ICH Q1B guidelines is recommended to determine the extent of degradation upon light exposure.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions (temperature, humidity, light exposure). 2. Ensure the container is tightly sealed and consider purging with an inert gas. 3. Prepare fresh solutions for analysis. |
| Loss of potency or assay variability over time. | Instability under experimental conditions (e.g., in a specific solvent or at a certain pH). | 1. Conduct short-term stability studies in the experimental solvent system. 2. Evaluate the pH of the solution and adjust if necessary. 3. Protect the solution from light and heat during experiments. |
| Discoloration of the solid compound. | Potential degradation upon exposure to light or air.[3] | 1. Store the compound in an amber vial or light-protected container. 2. Store under an inert atmosphere if possible. 3. Re-test the purity of the material before use. |
| Inconsistent results in bioassays. | Degradation of the active compound in the assay medium. | 1. Assess the stability of the compound in the specific bioassay buffer and conditions (temperature, CO2 levels). 2. Prepare fresh stock solutions for each experiment. |
Data Presentation: Illustrative Forced Degradation Data
Disclaimer: The following table presents hypothetical data for illustrative purposes to guide researchers in presenting their stability study results. Actual degradation will depend on the specific experimental conditions.
| Stress Condition | Condition Details | Time Points | Hypothetical % Degradation | Major Degradants Observed (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours | 5 - 15% | Peak 1 (RRT 0.8), Peak 2 (RRT 1.2) |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours | 10 - 25% | Peak 3 (RRT 0.7), Peak 4 (RRT 1.4) |
| Oxidative | 3% H₂O₂ at RT | 2, 4, 8, 24 hours | 15 - 30% | Peak 5 (RRT 0.9), N-oxide derivative |
| Photolytic | ICH Q1B option 2 | N/A | 5 - 10% | Photodegradant 1 (RRT 1.1) |
| Thermal | 80°C (solid state) | 1, 3, 7 days | < 5% | Minor peaks observed |
Experimental Protocols
1. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[8]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified time course.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified time course.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and the solution (in a photostable container) to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).
-
At each time point, withdraw a sample, prepare a solution of known concentration, and analyze.
-
2. Analytical Method for Stability Indicating Assay
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.
-
Column Temperature: 30°C.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Experimental workflow for a forced degradation stability study.
Caption: Logical diagram for troubleshooting stability issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Challenges in the scale-up of 1-(Cyclopentylmethyl)piperazine production
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 1-(Cyclopentylmethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method is the direct reductive amination of cyclopentanone with piperazine.[1] This process typically involves a catalytic hydrogen reduction in the presence of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[1] This approach is favored for its efficiency and use of readily available starting materials.[1]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: The main challenges include:
-
Byproduct Formation: The most significant byproduct is 1,4-dicyclopentylpiperazine, which arises from the reaction of the desired product with another molecule of cyclopentanone.[1]
-
Purification: Separating the final product from unreacted piperazine and the di-substituted byproduct can be difficult, particularly due to their similar physical properties.[2]
-
Reaction Conditions: The reaction often requires elevated temperatures (50-130°C) and high pressures (5-50 atm), which pose equipment and safety challenges during scale-up.[1]
-
Catalyst Handling: Hydrogenation catalysts like Raney Nickel are often pyrophoric and require specialized handling procedures, especially during filtration and recovery.[1]
Q3: How can the formation of the 1,4-dicyclopentylpiperazine byproduct be minimized?
A3: Control over the stoichiometry of the reactants is critical. Using a molar excess of piperazine relative to cyclopentanone shifts the reaction equilibrium to favor the formation of the mono-substituted product, this compound.[1] A common molar ratio is 1 part cyclopentanone to 1.5-2 parts piperazine.[1]
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purifying this compound on a large scale is fractional distillation under reduced pressure.[1] After filtering out the hydrogenation catalyst, the crude reaction mixture is distilled to separate the lower-boiling unreacted materials and the higher-boiling di-substituted byproduct from the desired product.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Question: My reaction yield is consistently below expectations. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors. A systematic approach is needed to identify the root cause.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Verify reaction time, temperature, and hydrogen pressure against established parameters (e.g., 30 minutes to 6 hours at 50-130°C and 5-50 atm).[1] Monitor the reaction progress by sampling and analyzing for the disappearance of starting materials.
-
-
Catalyst Deactivation: The hydrogenation catalyst may be inactive or poisoned.
-
Troubleshooting: Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. The amount of catalyst is also crucial; typical loadings range from 2-50 wt% for Raney Nickel or 0.1-20 wt% for Palladium catalysts, based on the amount of piperazine.[1]
-
-
Side Reactions: Besides the formation of 1,4-dicyclopentylpiperazine, other side reactions could be consuming the starting materials.
-
Troubleshooting: Analyze the crude reaction mixture to identify any unexpected byproducts. Adjusting reaction conditions, such as lowering the temperature, may help minimize side reactions.
-
Issue 2: High Levels of 1,4-dicyclopentylpiperazine Byproduct
Question: My final product is contaminated with a significant amount of the di-substituted byproduct. How can I prevent this?
Answer: This is a common issue directly related to the reaction stoichiometry.
-
Incorrect Molar Ratio: The ratio of cyclopentanone to piperazine is the most likely cause.
-
Troubleshooting: Increase the molar excess of piperazine. A ratio of 1:1 for cyclopentanone to piperazine can lead to significant byproduct formation, while increasing the piperazine ratio (e.g., to 1:1.5 or higher) will suppress the second alkylation.[1]
-
-
Localized "Hot Spots" or Poor Mixing: In a large reactor, poor mixing can lead to localized areas with a higher relative concentration of cyclopentanone, promoting di-substitution.
-
Troubleshooting: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. Consider the rate of addition of cyclopentanone; a slower, controlled addition can help maintain a consistent excess of piperazine throughout the reaction vessel.
-
Issue 3: Difficult Purification and Separation
Question: I am struggling to separate the product from unreacted piperazine and the di-substituted byproduct during distillation. What can I do?
Answer: The boiling points of these compounds can be close, making distillation challenging.
-
Inefficient Distillation Column: The column may not have enough theoretical plates for effective separation.
-
Troubleshooting: Use a distillation column with a higher efficiency (i.e., more theoretical plates) or a packed column. Optimize the reflux ratio to improve separation.
-
-
Azeotrope Formation: The presence of water, which is a byproduct of imine formation, can interfere with distillative workup.[2]
-
Troubleshooting: Ensure the reaction mixture is thoroughly dried before distillation. Alternatively, consider a workup step that removes water, such as an azeotropic distillation with a suitable solvent (e.g., toluene) before the final product distillation.[1]
-
-
Alternative Purification: If distillation is ineffective, consider alternative methods.
-
Troubleshooting: Explore purification via salt formation. Since piperazine and its derivatives are basic, they can be converted to salts. Differences in the solubility of the salts of the desired product versus the impurities in a given solvent system could allow for separation by crystallization or precipitation.[3]
-
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Distribution
| Piperazine (moles) | Cyclopentanone (moles) | Molar Ratio (Pip:Cyc) | This compound Yield | 1,4-dicyclopentylpiperazine Yield | Reference |
| 5.0 | 1.0 | 5.0 : 1.0 | 88.7% | 4.0% | [1] |
| 1.0 | 1.0 | 1.0 : 1.0 | (Not specified, but lower yields expected) | (Not specified, but higher yields expected) | [1] |
| 1.0 | 0.5 - 1.5 | 1:0.5 to 1:1.5 | High Yield | (Minimized with excess piperazine) | [1] |
Table 2: Typical Reaction Parameters for Reductive Amination
| Parameter | Value Range | Unit | Reference |
| Temperature | 50 - 130 | °C | [1] |
| Pressure | 5 - 50 | atm | [1] |
| Reaction Time | 0.5 - 6 | hours | [1] |
| Solvent | Toluene or None | - | [1] |
| Catalyst (Raney Ni) | 2 - 50 | wt% of piperazine | [1] |
| Catalyst (Pd) | 0.1 - 20 | wt% of piperazine | [1] |
Experimental Protocols
Protocol: Synthesis of this compound via Reductive Amination
This protocol is a generalized procedure based on common practices reported in the literature.[1]
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with piperazine (e.g., 430g, 5.0 mol) and a suitable hydrogenation catalyst (e.g., 20g of water-wet Raney Nickel). If a solvent is used, add it at this stage (e.g., toluene).
-
Inerting: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen.
-
Reactant Addition: Add cyclopentanone (e.g., 84g, 1.0 mol) to the reactor.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-40 atm) and heat the mixture to the target temperature (e.g., 70-120°C) with vigorous stirring. Maintain the hydrogen pressure throughout the reaction by adding more as it is consumed.
-
Monitoring: The reaction is typically complete when hydrogen consumption ceases (approx. 2-4 hours).
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric; the filter cake should be kept wet and handled appropriately.
-
The resulting filtrate contains the crude product.
-
-
Purification:
-
Purify the filtrate by fractional distillation under reduced pressure to isolate the this compound. The product typically boils at 118-120°C at 13 mmHg.[1]
-
Visualizations
Caption: High-level workflow for the production of this compound.
Caption: Troubleshooting logic for addressing low yield or purity issues in production.
Caption: Reaction pathway showing the formation of the desired product and key byproduct.
References
Piperazine Compounds: Technical Support & Safety Center
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with piperazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with piperazine compounds?
A: Piperazine is classified as a corrosive chemical that can pose significant health risks upon exposure.[1]
-
Acute Effects:
-
Skin and Eyes: Direct contact can cause severe skin burns, eye irritation, and potentially serious eye damage.[1][2][3][4]
-
Respiratory System: Inhalation of dust or vapors can irritate the nose, throat, and respiratory tract, leading to coughing, wheezing, shortness of breath, and in severe cases, pulmonary edema (fluid in the lungs), which may have a delayed onset.[1][2][3][5][6]
-
Nervous System: High levels of exposure, through inhalation or skin absorption, can impact the central nervous system.[7] Symptoms may include weakness, blurred vision, tremors, reduced coordination, and seizures.[1][2][8]
-
Ingestion: Swallowing piperazine can be harmful and may cause chemical burns in the mouth and gastrointestinal tract, nausea, vomiting, and abdominal pain.[2][3][6]
-
-
Chronic Effects:
-
Sensitization: Piperazine is a known sensitizer. Repeated exposure can lead to the development of skin allergies (dermatitis) or an asthma-like allergy.[1][2][9] Once an individual is sensitized, even very low future exposures can trigger an allergic reaction.[1][9]
-
Reproductive Hazards: Some evidence suggests that piperazine may pose a risk of impairing fertility or harming an unborn child.[2][8][10]
-
Q2: What Personal Protective Equipment (PPE) is mandatory when working with piperazine?
A: Due to its corrosive nature and potential for sensitization, a comprehensive suite of PPE is required. Employers are responsible for determining the appropriate PPE for each specific task.[9][11]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields. A face shield should be worn along with goggles when there is a high risk of splashing.[9][11] | Protects against splashes and dust, preventing severe eye irritation and burns.[3] |
| Skin Protection | Wear appropriate protective gloves and clean, impervious clothing (suits, footwear, headgear) to prevent any skin contact.[3][9][11] | Piperazine can be absorbed through the skin and causes chemical burns.[2][9] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or exposure limits might be exceeded.[3][9] For high concentrations or emergencies, a full-facepiece, pressure-demand supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is required.[2][9] | Prevents inhalation of dust or vapors, which can cause respiratory irritation, sensitization, and systemic effects.[3] |
Note: Contact lenses should not be worn when working with piperazine.[9] Always wash hands thoroughly after handling and before eating, drinking, or smoking.[2][9]
Q3: What are the proper storage conditions for piperazine compounds?
A: Proper storage is crucial to maintain chemical stability and prevent hazardous situations.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][11]
-
Keep away from incompatible materials, particularly acids, strong oxidizing agents (like nitrates and bleaches), acid chlorides, and acid anhydrides.[2][3][11]
-
Protect containers from physical damage and check regularly for leaks.[2]
-
Store away from heat, sparks, open flames, and other ignition sources.[2][11]
-
Piperazine can absorb moisture and carbon dioxide from the air, so keeping containers sealed is essential.[12][13]
Q4: What materials and conditions are incompatible with piperazine?
A: Piperazine can react dangerously with several substances. Avoid contact with:
-
Strong Oxidizing Agents: (e.g., nitrates, chlorine bleaches) as this may result in ignition.[2][3]
-
Acids and Acid Halides: Neutralization reactions can be exothermic.[12][13]
-
Certain Metals: May be corrosive to aluminum, magnesium, and zinc.[12][13]
Troubleshooting & Experimental Protocols
Troubleshooting Guide: Unexpected Experimental Results
-
Issue: My piperazine solid appears wet or has melted despite being stored at room temperature.
-
Possible Cause: Piperazine is hygroscopic and readily absorbs moisture and carbon dioxide from the air, which can cause the crystals to seem to melt.[12][13] Your container may not have been sealed properly.
-
Solution: Use a fresh, unopened container for sensitive experiments. Ensure all containers are purged with an inert gas like nitrogen or argon and sealed tightly immediately after use.
-
-
Issue: I am observing an unexpected exothermic reaction when mixing piperazine with another reagent.
-
Possible Cause: You may be mixing piperazine with an incompatible chemical, such as an acid. Piperazine neutralizes acids in exothermic reactions.[12][13]
-
Solution: Immediately cease the addition and, if safe to do so, cool the reaction vessel. Always review the safety data sheet (SDS) for chemical incompatibilities before starting a new protocol. When mixing, add piperazine slowly to the other substance.[14]
-
Experimental Protocol: Spill Cleanup Procedures
Immediate and correct response to a chemical spill is critical to ensure personnel safety and minimize environmental contamination.[15]
-
Alert & Assess: Immediately alert personnel in the vicinity.[15] Ensure the area is well-ventilated.
-
Don PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles. If dust is likely, a respirator is required.[5]
-
Isolate & Secure: Remove all ignition sources from the area.[2][9]
-
Containment: Use a dry, clean-up method. DO NOT DRY SWEEP, as this generates dust.[9] Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite.[2]
-
Collection: Carefully sweep or scoop the material into a suitable, clearly labeled container for hazardous waste disposal.[5][9][11]
-
Decontamination: Wash the spill area with soap and water, and collect the residue for disposal.[2]
-
Disposal: Seal the waste container and dispose of it according to local, state, and federal regulations.[9]
-
Reporting: Report the incident to your supervisor or Environmental Health & Safety (EHS) department.[15]
-
Evacuate & Alert: Immediately evacuate the area.[9] Alert emergency responders and inform them of the location and nature of the hazard.[2]
-
Isolate: Isolate the spill area. For solids, the immediate precautionary distance is at least 25 meters (75 feet) in all directions.[13]
-
Do Not Engage: Only personnel trained and equipped for hazardous material cleanup should handle a major spill. This requires full-body protective clothing and a self-contained breathing apparatus (SCBA).[2]
-
Prevent Spread: Trained responders will work to prevent the spillage from entering drains or waterways.[2]
First Aid Protocol: Piperazine Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. Keep them warm and at rest in a semi-upright position. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2][5][6][11] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and footwear. Use an emergency shower if available. Seek immediate medical attention.[2][9][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20-30 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention from an ophthalmologist.[13][16] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11][17] |
Safety Data & Visual Workflows
Quantitative Safety Data
| Property | Value | Source |
| Oral LD50 (Rat) | 2600 mg/kg bw | [4] |
| Flash Point | 82 - 190 °F (82 °C) | [11][12] |
| Autoignition Temperature | 644 °F (340 °C) | [11] |
| ACGIH TLV-TWA | 0.03 ppm (as TWA) | [6] |
| OSHA PEL | 5 mg/m³ (for Piperazine dihydrochloride) | [18] |
Diagrams & Workflows
Caption: Decision workflow for handling a piperazine compound spill.
Caption: Standard workflow for safely handling piperazine in a lab setting.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. nj.gov [nj.gov]
- 10. Piperazine - information sheet - Canada.ca [canada.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. ycdehongchem.com [ycdehongchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. chemicalbook.com [chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
Technical Support Center: Minimizing Impurity Formation in Piperazine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing impurity formation during the synthesis of piperazine and its derivatives.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues encountered during piperazine synthesis.
Issue 1: High Levels of 1,4-Disubstituted Byproduct in Mono-substitution Reactions
Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, which is reducing the yield of my desired mono-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a common challenge because the second nitrogen atom's reactivity is comparable to the first after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize the chance of the mono-substituted product reacting further.[1]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] This ensures only one nitrogen is available for the reaction. The protecting group is then removed in a subsequent step.[1][3]
-
Protonation: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, suppressing the formation of di-substituted byproducts.[2][3]
-
Reaction Monitoring: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.[1]
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can result from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[4] Key areas for optimization include:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is recommended to screen a variety of ligands and palladium sources.[1][4]
-
Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu is causing the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[4]
-
Solvent Effects: The solvent can impact the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][4]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitoring the reaction progress is essential to determine the optimal reaction time, and a temperature screen can help identify the ideal conditions for your specific substrates.[1][4]
Issue 3: Difficulty in Purifying the Substituted Piperazine Product
Question: I am struggling with the purification of my substituted piperazine product due to its physical properties. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of many substituted piperazines can make purification challenging.[1] The following methods are commonly effective:
-
Column Chromatography: This is the most common method. To prevent the product from tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
-
Acid-Base Extraction: This technique is very useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be separated, basified, and the purified piperazine can be re-extracted into an organic solvent.[1]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] Alternatively, forming a salt of the piperazine, such as the diacetate, can facilitate purification by precipitation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in piperazine synthesis?
A1: Besides the common 1,4-disubstituted byproduct, other side reactions can lead to impurities. These include elimination reactions (especially with certain alkyl halides), ring-opening, and over-oxidation, depending on the synthetic route.[1] Additionally, the starting piperazine may contain co-products from its own synthesis, such as other ethylenediamine derivatives.[6]
Q2: How can I analyze the purity of my piperazine product and identify impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically used.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is suitable for analyzing piperazine and its volatile impurities, as piperazine itself has a boiling point of 146°C.[7]
-
High-Performance Liquid Chromatography (HPLC): Since piperazine lacks a strong chromophore, direct UV detection is challenging.[7][8] Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active derivative, allowing for trace-level analysis by HPLC-UV.[8]
-
Mass Spectrometry (MS): Coupling GC or LC to a mass spectrometer (GC-MS or LC-MS) is a powerful tool for the identification and quantification of impurities.[9]
-
Titration: For determining the overall purity of the piperazine product, an acid-base titration can be employed due to the basic nature of the nitrogen atoms.[7]
Q3: My piperazine-containing compound is hygroscopic. How can I effectively remove water?
A3: Removing water from hygroscopic piperazine compounds can be achieved through several methods:
-
Azeotropic Distillation: This involves adding an entrainer, such as toluene, to form a low-boiling azeotrope with water, which is then distilled off.[10]
-
Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can be effective.[10]
-
Formation of Anhydrous Salts: Converting the compound to an anhydrous salt may render it less hygroscopic.[10]
Q4: I'm observing poor peak shape (tailing) for my piperazine compound in reverse-phase HPLC. What can I do to improve it?
A4: Peak tailing in reverse-phase HPLC is often due to the interaction of the basic piperazine nitrogens with residual acidic silanol groups on the silica-based column packing.[10] To mitigate this, you can:
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), or an ion-pairing agent to the mobile phase. A common practice is to add 0.1% trifluoroacetic acid (TFA).[10]
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Byproduct Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 5 : 1 | Good | Low |
| 10 : 1 | High | Very Low[2] |
Table 2: Troubleshooting Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | Suboptimal pairing, catalyst deactivation | Screen various palladium sources and phosphine ligands.[1] |
| Base | Too strong (causes decomposition) or too weak (low reactivity) | Test weaker bases like K₃PO₄ or Cs₂CO₃ if decomposition occurs.[4] |
| Solvent | Poor solubility of reagents, catalyst instability | Common solvents are Toluene, Dioxane, THF. Consider t-butanol for solubility issues.[1] |
| Temperature & Time | Incomplete reaction or product/catalyst decomposition | Monitor reaction progress (TLC, LC-MS) to find optimal conditions; perform a temperature screen if necessary.[1] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [2]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile in a round-bottom flask, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Purification by Acid-Base Extraction [1]
-
Materials:
-
Crude piperazine product
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl) solution
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
-
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel and extract with 1M HCl solution. The basic piperazine product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer.
-
Wash the organic layer with 1M HCl one more time to ensure complete extraction of the product. Combine the aqueous layers.
-
Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH solution until the pH is basic (pH > 10), which will regenerate the free base.
-
Extract the basified aqueous layer with fresh organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified piperazine product.
-
Visualizations
Caption: A decision tree for troubleshooting high di-substitution.
Caption: Experimental workflow for synthesis and purification.
Caption: A guide for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during chemical reactions involving piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in piperazine-related reactions?
The primary challenges stem from the presence of two reactive nitrogen atoms, which can lead to issues with selectivity (mono- vs. di-substitution), low yields, and purification difficulties.[1][2] The basicity and high polarity of piperazine and its derivatives also contribute to purification challenges.[3]
Q2: What are the main strategies to achieve mono-N-alkylation of piperazine?
Controlling selectivity is crucial to favor mono-alkylation. The key strategies include:
-
Using a large excess of piperazine: Employing a 5-10 fold excess of piperazine relative to the alkylating agent can statistically favor mono-substitution.[1]
-
Slow addition of the electrophile: Adding the alkylating agent slowly at a low temperature helps to control the reaction and minimize di-alkylation.[1]
-
Using a mono-protected piperazine: This is the most reliable method, where one nitrogen is protected (e.g., with a Boc group), directing the reaction to the unprotected nitrogen.[2][4]
-
Protonation: Using a mono-protonated piperazine salt can suppress the reactivity of one nitrogen atom.[5]
Q3: How can I improve the purification of my piperazine derivative?
The basic and polar nature of piperazine derivatives can make purification challenging.[3] Common techniques include:
-
Column Chromatography: To prevent peak tailing on silica gel, add a basic modifier like triethylamine (0.1-1%) to the eluent.[1]
-
Acid-Base Extraction: This method is effective for separating the basic piperazine product from non-basic impurities. The product is extracted into an acidic aqueous layer and then re-extracted into an organic solvent after basification of the aqueous layer.[1][6]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[1] Piperazines readily form salts and hydrates, which can be exploited for purification.[3][7]
Q4: What are common side reactions in piperazine chemistry?
Besides the common issue of di-substitution, other side reactions can include elimination reactions with certain alkyl halides and over-oxidation in C-H functionalization reactions.[8] Quaternary salt formation can also be an issue, leading to water-soluble byproducts.[4] Careful control of reaction conditions is essential to minimize these unwanted reactions.[8]
Troubleshooting Guides
Issue 1: Low Yield in Mono-N-Alkylation of Piperazine
Question: My mono-N-alkylation of piperazine is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in mono-N-alkylation are often due to the formation of the di-alkylated byproduct or incomplete reaction. High temperatures and long reaction times can favor the more thermodynamically stable disubstituted product.[1]
Troubleshooting Summary for Low Yield in Mono-N-Alkylation
| Potential Cause | Recommended Solution |
| High Reactivity of Monosubstituted Product | Use a 5-10 fold excess of piperazine. Add the electrophile slowly at a low temperature. Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[1] |
| Reaction Conditions Favoring Di-substitution | Optimize reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS to stop the reaction when the formation of the monosubstituted product is maximized.[1] |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[2] |
| Incomplete Conversion | If the reaction stalls, consider that the acid byproduct may not be effectively neutralized. Ensure a sufficient amount of base is used.[2] |
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What should I troubleshoot?
Answer: Low yields in Buchwald-Hartwig amination of piperazines can be caused by several factors, including issues with the catalyst, suboptimal reaction conditions, or the starting materials themselves.[8]
Troubleshooting Summary for Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Catalyst and Ligand | The choice of palladium precursor and phosphine ligand is critical. Screen various combinations. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][8] |
| Base Selection | The base is crucial for both reaction rate and minimizing side reactions. If a strong base like NaOtBu causes decomposition of your starting material, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[1][8] |
| Solvent Effects | Toluene, dioxane, and THF are commonly used. If reagent solubility is an issue, a more polar solvent like t-butanol may be beneficial.[1][8] |
| Temperature and Time | Suboptimal temperature can lead to incomplete reaction or decomposition. Monitor the reaction progress to determine the optimal time and consider a temperature screen to find the ideal conditions.[1][8] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[1]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[1][4]
-
Visual Guides
Caption: General workflow for piperazine N-alkylation.
Caption: Troubleshooting logic for low-yield piperazine reactions.
Caption: Synthetic pathway for mono-Boc protected piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(Cyclopentylmethyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Cyclopentylmethyl)piperazine and related compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly through reductive amination.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the reductive amination of piperazine with cyclopentanecarboxaldehyde (or cyclopentanone to yield 1-cyclopentylpiperazine) can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Imine Formation: The initial condensation between piperazine and the carbonyl compound to form the iminium intermediate is a crucial equilibrium step. Insufficient imine formation will directly lead to low product yield.
-
Troubleshooting:
-
Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.
-
The use of molecular sieves can help by removing the water generated during this step, thus driving the equilibrium towards the imine.
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Troubleshooting:
-
For direct reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective choice as it is less likely to reduce the starting aldehyde/ketone.
-
If using sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent, as it can readily reduce the starting carbonyl compound.
-
Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.
-
Troubleshooting:
-
While many reductive aminations proceed well at room temperature, gentle heating might be necessary to drive the reaction to completion.
-
Ensure the solvent is anhydrous, as water can interfere with the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reactions with NaBH(OAc)₃.
-
-
Question 2: How can I minimize the formation of the 1,4-bis(cyclopentylmethyl)piperazine byproduct?
Answer:
The formation of the disubstituted piperazine is a common side reaction when synthesizing monosubstituted piperazines.
-
Molar Ratio of Reactants: The stoichiometry of the reactants is the most critical factor in controlling the selectivity towards the monosubstituted product.
-
Troubleshooting:
-
Use a significant excess of piperazine relative to the cyclopentyl carbonyl compound. A molar ratio of piperazine to the carbonyl compound of 2:1 to 6:1 is often employed. This statistical advantage favors the reaction of the carbonyl compound with an unreacted piperazine molecule over the already monosubstituted product.
-
-
-
Reaction Conditions: The reaction temperature and time can also influence the formation of the disubstituted byproduct.
-
Troubleshooting:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the desired product is maximized and the formation of the disubstituted product is still minimal.
-
Lowering the reaction temperature may also help to improve selectivity.
-
-
Question 3: I am having difficulty purifying the final product. What are the recommended purification strategies?
Answer:
Purification of piperazine derivatives can be challenging due to their basic nature and potential for forming salts.
-
Extraction:
-
Troubleshooting:
-
During aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to keep the piperazine product in its free base form, which is more soluble in organic solvents.
-
If the product is isolated as a salt (e.g., hydrochloride), it will have very different solubility properties. This can be advantageous for purification by crystallization.
-
-
-
Chromatography:
-
Troubleshooting:
-
Column chromatography on silica gel is a common method for purification. However, the basicity of piperazines can lead to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
-
Alternatively, using a different stationary phase, such as alumina, may be beneficial.
-
-
-
Crystallization:
-
Troubleshooting:
-
If the product is a solid, recrystallization can be a highly effective purification method.
-
The product can also be converted to a salt (e.g., by adding a solution of HCl in an organic solvent) to induce crystallization and facilitate purification.
-
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the reductive amination of piperazine with cyclopentanecarboxaldehyde. A very similar and well-documented procedure is the reductive amination of cyclopentanone with piperazine to produce 1-cyclopentylpiperazine.[1]
What are the key reagents for this synthesis?
The key reagents are:
-
Piperazine (or a monoprotected piperazine derivative)
-
Cyclopentanecarboxaldehyde (or cyclopentanone)
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, methanol, or toluene)
Are there alternative synthetic strategies?
Yes, alternative strategies exist, though they are often more complex and may not be necessary for this specific target molecule. These can include:
-
Using a protecting group: One of the nitrogen atoms of piperazine can be protected (e.g., with a Boc group), followed by alkylation of the other nitrogen and subsequent deprotection.[2] This multi-step approach can offer better control over the formation of the monosubstituted product but results in a lower overall yield.
-
Alkylation with a cyclopentylmethyl halide: Piperazine can be directly alkylated with a cyclopentylmethyl halide (e.g., bromide or chloride). However, this method is also prone to the formation of the disubstituted byproduct.
Data Presentation
The following table summarizes the quantitative data from two experimental procedures for the synthesis of 1-cyclopentylpiperazine via reductive amination of cyclopentanone and piperazine.
| Parameter | Example 1 | Example 2 |
| Starting Materials | Anhydrous piperazine, Cyclopentanone | Anhydrous piperazine, Cyclopentanone |
| Catalyst | Raney Nickel | Palladium on Carbon |
| Solvent | Toluene | Toluene |
| Temperature | Not specified | 70°C |
| Pressure | Not specified | 20 atm (Hydrogen) |
| Yield of 1-cyclopentylpiperazine | 69.4% | 88.7% |
| Yield of 1,4-dicyclopentylpiperazine | Not reported | 4.0% |
Data sourced from JPS61158973A.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1-cyclopentylpiperazine, which is structurally very similar to this compound. These protocols can be adapted for the synthesis using cyclopentanecarboxaldehyde.
Protocol 1: Synthesis using Raney Nickel Catalyst [1]
-
In a suitable autoclave, combine 172 g of anhydrous piperazine, 172 g of toluene, and 17 g of Raney nickel catalyst.
-
Add 168 g of cyclopentanone to the mixture.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture with stirring. The reaction is typically complete within 30 minutes to 6 hours at a temperature range of 50-130°C and a pressure of 5-50 atm.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The filtrate is then purified by distillation to yield 1-cyclopentylpiperazine (boiling point: 118-120°C). The reported yield for this procedure is 69.4%.
Protocol 2: Synthesis using Palladium on Carbon Catalyst [1]
-
In a 3000 ml magnetically stirred autoclave, charge 518 g of anhydrous piperazine, 504 g of cyclopentanone, 1 g of toluene, and 105 g of 5% palladium on carbon catalyst.
-
Introduce hydrogen gas into the autoclave to a pressure of 20 atm.
-
Heat the reaction mixture to 70°C with stirring.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The filtrate is purified by distillation. This procedure reportedly yields 88.7% of 1-cyclopentylpiperazine and 4.0% of the byproduct 1,4-dicyclopentylpiperazine.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low product yield in the synthesis.
Caption: Comparison of one-pot versus protecting group synthesis strategies.
References
Validation & Comparative
A Comparative Analysis of 1-(Cyclopentylmethyl)piperazine and Structurally Related Piperazine Analogs in Neuropsychopharmacology
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). This guide provides a comparative analysis of 1-(Cyclopentylmethyl)piperazine against a selection of prominent piperazine-containing atypical antipsychotics: Aripiprazole, Brexpiprazole, Cariprazine, and Lurasidone. The primary focus of this comparison is on their interaction with key neurotransmitter receptors implicated in the treatment of psychotic disorders, namely the dopamine D2 and serotonin 5-HT2A receptors.
While this compound is a known pharmaceutical intermediate[1][2], publicly available data on its specific receptor binding affinities and functional activity is limited. Therefore, this guide will present a detailed, data-driven comparison of the well-characterized analogs and discuss the potential pharmacological profile of this compound based on structure-activity relationships within this class of compounds.
Quantitative Comparison of Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of piperazine-based antipsychotics are largely determined by their binding affinities (Ki) for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of selected piperazine analogs for human dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and other psychotic disorders.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Piperazine Analogs
| Compound | Dopamine D2 | Serotonin 5-HT2A |
| This compound | Data not available | Data not available |
| Aripiprazole | 0.34 | 3.4 |
| Brexpiprazole | 0.30 | 0.47 |
| Cariprazine | 0.49 | 1.9 |
| Lurasidone | 1.9 | 0.47 |
Data compiled from multiple sources.
Discussion of Pharmacological Profiles
Aripiprazole, Brexpiprazole, and Cariprazine are all classified as dopamine D2 receptor partial agonists. This mechanism of action is thought to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia, while potentially mitigating the risk of extrapyramidal side effects associated with full D2 antagonists. Their varying affinities for the 5-HT2A receptor, where they act as antagonists, also contribute to their overall pharmacological profile, including effects on mood and cognition.
Lurasidone , in contrast, acts as a potent antagonist at both D2 and 5-HT2A receptors.[3] Its high affinity for the 5-HT7 receptor is also a distinguishing feature that may contribute to its cognitive-enhancing and antidepressant effects.[4]
This compound , based on its structural similarity to other N-alkylated piperazines, is hypothesized to interact with monoaminergic G-protein coupled receptors (GPCRs). The cyclopentylmethyl substituent at the N1 position is a lipophilic group that is expected to influence its blood-brain barrier permeability and interaction with the hydrophobic pockets of receptor binding sites. Without experimental data, its specific affinities and functional activities at D2 and 5-HT2A receptors remain speculative. Further in vitro and in vivo studies are required to elucidate its pharmacological profile.
Experimental Protocols
To ensure the reproducibility and validity of comparative pharmacological studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to characterize the piperazine analogs discussed.
In Vitro Assays
1. Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known affinity for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Materials:
-
Cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligand: e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.
-
Test compounds (this compound and analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like haloperidol).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
2. Functional cAMP Assay (for D2 Receptor)
This assay determines the functional activity of a compound (agonist, antagonist, or partial agonist) at Gαi/o-coupled receptors like the D2 receptor.
-
Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to modulate forskolin-stimulated cAMP production.[7]
-
Materials:
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The functional activity is determined by the compound's ability to inhibit (agonist/partial agonist) or have no effect on (antagonist) the forsklin-stimulated cAMP levels.
-
3. β-Arrestin Recruitment Assay
This assay provides an alternative method to assess the functional activity of compounds at GPCRs.
-
Principle: Ligand binding to a GPCR can induce the recruitment of β-arrestin proteins to the intracellular domains of the receptor. This interaction can be measured using various techniques, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).[12][13][14][15][16]
-
Materials:
-
Cells co-expressing the target receptor (e.g., D2 or 5-HT2A) and a β-arrestin fusion protein.
-
Test compounds.
-
Substrate for the reporter enzyme/protein.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Incubate the cells with varying concentrations of the test compound.
-
Measure the signal (luminescence or fluorescence) generated by the β-arrestin recruitment.
-
Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.
-
In Vivo Assay
1. Amphetamine-Induced Hyperlocomotion in Mice
This is a common behavioral model used to assess the antipsychotic-like potential of a compound.
-
Principle: Psychostimulants like amphetamine increase dopamine levels in the brain, leading to hyperlocomotion. Antipsychotic drugs that block D2 receptors can attenuate this effect.
-
Animals: Male C57BL/6J mice.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.[17][18][19][20][21]
-
Procedure:
-
Acclimatize the mice to the testing room and open-field arenas.
-
Administer the test compound (e.g., this compound or an analog) at various doses.
-
After a pre-treatment period, administer amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).
-
A reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like activity.
-
Signaling Pathways
The therapeutic effects and side-effect profiles of piperazine-based antipsychotics are mediated through their modulation of specific intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling Pathway
Conclusion
The piperazine scaffold remains a highly privileged structure in the development of CNS-active agents. The well-characterized antipsychotics Aripiprazole, Brexpiprazole, Cariprazine, and Lurasidone demonstrate how subtle modifications to the piperazine core can lead to distinct pharmacological profiles, translating to differences in clinical efficacy and tolerability. While experimental data for this compound is currently lacking, its structural features suggest potential activity at dopamine and serotonin receptors. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and other novel piperazine analogs, which is essential for advancing the development of new and improved treatments for neuropsychiatric disorders. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 2. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Amino-4-cyclopentyl piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. resources.revvity.com [resources.revvity.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 15. youtube.com [youtube.com]
- 16. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 21. Video: Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software [jove.com]
Efficacy of Piperazine Derivatives in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of various piperazine derivatives, with a focus on their potential applications in neuroscience and oncology. Due to a lack of extensive preclinical data specifically on 1-(Cyclopentylmethyl)piperazine derivatives, this report includes findings on structurally related aralkyl and other substituted piperazine compounds to offer a broader perspective on the therapeutic potential of this chemical class. The information presented is collated from multiple preclinical studies and is intended to guide further research and development efforts.
Data Presentation: Comparative Efficacy of Piperazine Derivatives
The following tables summarize the quantitative data from various preclinical studies, showcasing the in vitro and in vivo efficacy of different piperazine derivatives.
Table 1: In Vitro Efficacy of Aralkyl Piperazine Derivatives in Neuroscience Targets
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference Compound |
| Compound 21n | Serotonin Transporter (SERT) | Reuptake Inhibition | 25 | - | - |
| 5-HT1A Receptor | Binding Affinity | - | 28 | - | |
| 5-HT7 Receptor | Binding Affinity | - | 3.3 | - | |
| Compound 21k | Serotonin Transporter (SERT) | Reuptake Inhibition | 31 | - | - |
| 5-HT1A Receptor | Binding Affinity | - | 62 | - | |
| 5-HT7 Receptor | Binding Affinity | - | 12 | - | |
| Compound 5a | Serotonin Transporter (SERT) | Reuptake Inhibition | 1.9 | - | - |
| 5-HT1A Receptor | Binding Affinity | - | 0.46 | - | |
| 5-HT7 Receptor | Binding Affinity | - | 2.7 | - | |
| Vortioxetine (Lu AA21004) | Serotonin Transporter (SERT) | Binding Affinity | - | 1.6 | - |
| 5-HT1A Receptor | Binding Affinity | - | 15 | - | |
| 5-HT1B Receptor | Binding Affinity | - | 33 | - | |
| 5-HT3A Receptor | Binding Affinity | - | 3.7 | - | |
| 5-HT7 Receptor | Binding Affinity | - | 19 | - |
Data sourced from multiple preclinical studies investigating novel aralkyl piperazine derivatives for antidepressant-like activity.[1][2]
Table 2: In Vivo Efficacy of Aralkyl Piperazine Derivatives in a Preclinical Model of Depression (Forced Swim Test)
| Compound ID | Animal Model | Dose | Route of Administration | % Reduction in Immobility Time |
| Compound 21n | Mouse | Not Specified | Oral | Potent antidepressant-like effect |
| Compound 5a | Mouse | High Dose | Oral | Marked reduction |
Qualitative descriptions of efficacy are provided as specific quantitative data on percentage reduction was not available in the cited abstracts.[1][2]
Table 3: In Vitro Anticancer Efficacy of 9-Cyclopentyl-purine Piperazine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 19 | Huh7 (Liver) | < 5 |
| HCT116 (Colon) | < 5 | |
| MCF7 (Breast) | < 5 | |
| Compound 56 | Huh7 (Liver) | < 10 |
| HCT116 (Colon) | < 10 | |
| MCF7 (Breast) | < 10 | |
| Compound 15, 17-24, 49 | Various Liver Cancer Cell Lines | < 10 |
These compounds are 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate reproducibility and further investigation.
Serotonin Transporter (SERT) and Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds to the serotonin transporter (SERT) and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT7).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant SERT or the specific serotonin receptor subtype.
-
Radioligand Binding: The assay is performed in a competitive binding format. A specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
Objective: To measure the functional potency (IC50) of the test compounds in inhibiting serotonin reuptake by the serotonin transporter.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter are used.
-
Assay Procedure: Cells are incubated with the test compound at various concentrations.
-
[3H]-Serotonin Uptake: [3H]-Serotonin is added to the cells, and uptake is allowed to proceed for a defined period.
-
Termination and Lysis: Uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized [3H]-serotonin.
-
Quantification: The amount of [3H]-serotonin taken up by the cells is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of serotonin uptake, is calculated.
Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of the test compounds in a behavioral despair model.
Methodology:
-
Animals: Male mice are used for the experiment.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Habituation/Pre-test Session (Day 1): Mice are individually placed in the water cylinder for a 15-minute period.
-
Test Session (Day 2): 24 hours after the pre-test, the test compound or vehicle is administered orally. After a specific pre-treatment time (e.g., 60 minutes), the mice are placed back into the water cylinder for a 5-minute test session.
-
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating without struggling) during the test session is recorded by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vitro Anticancer Cytotoxicity Assay
Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., Huh7, HCT116, MCF7) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of piperazine derivatives.
Caption: Mechanism of action for multimodal antidepressant piperazine derivatives.
Caption: Experimental workflow for the Forced Swim Test in mice.
Caption: Workflow for in vitro anticancer cytotoxicity screening.
References
- 1. Synthesis and antidepressant-like activity of novel aralkyl piperazine derivatives targeting SSRI/5-HT1A/5-HT7 [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1-(Cyclopentylmethyl)piperazine-Based Kinase Inhibitors: A Comparative Analysis
A detailed examination of the cross-reactivity profiles of novel 1-(cyclopentylmethyl)piperazine-based compounds reveals a high degree of selectivity for key oncogenic kinases, positioning them as promising candidates for targeted cancer therapy. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In a recent study, a series of 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs were synthesized and evaluated for their anticancer activity.[1][2] Among these, two compounds, designated as compound 19 and compound 56, emerged as potent inhibitors of specific protein kinases. Compound 19 demonstrated significant and selective inhibition of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), while compound 56 was identified as an inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2] Furthermore, the mechanism of action for compound 19 was linked to the inhibition of the proto-oncogene tyrosine-protein kinase Src.[2]
This guide delves into the cross-reactivity profiles of these representative compounds, presenting the available quantitative data, outlining the experimental methodologies used to determine their selectivity, and visualizing the relevant signaling pathways to provide a comprehensive overview for researchers in the field of drug discovery.
Comparative Cross-Reactivity Data
To assess the selectivity of the lead compounds, a comprehensive kinase profiling was performed. The data presented below summarizes the known interactions of these this compound-based compounds with their primary targets and provides an overview of their broader selectivity.
Table 1: Primary Targets and Cellular Activity of Lead Compounds
| Compound ID | Primary Target(s) | Key Downstream Effect | Noted Cellular Activity |
| Compound 19 | ALK, BTK | Inhibition of Src phosphorylation | Induces apoptosis in liver cancer cells with IC50 < 5 µM[1][2] |
| Compound 56 | DDR2 | Not specified | Cytotoxic with IC50 < 10 µM against various cancer cell lines[1] |
Table 2: KINOMEscan™ Selectivity Profile for Compound 19
A KINOMEscan™ profiling assay was conducted to evaluate the selectivity of compound 19 against a broad panel of human kinases. The results are summarized using selectivity scores (S-scores), where a lower score indicates higher selectivity.
| Selectivity Score | Value | Interpretation |
| S10(1µM) | 0.01 | Highly selective; interacts with a very small fraction of the kinome at 1µM. |
| S35(1µM) | 0.02 | Highly selective; interacts with a very small fraction of the kinome at 1µM. |
The KINOMEscan™ analysis confirmed that compound 19 is a highly selective inhibitor, primarily interacting with ALK and BTK.[1][2] While the complete dataset with binding affinities for all tested kinases is not publicly available, the low S-scores underscore the compound's specificity. For compound 56, a broad selectivity profile has not been reported, with DDR2 being its only identified target to date.[1]
Experimental Protocols
The determination of the inhibitory activity and selectivity of the this compound-based compounds involved a series of robust in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory potential of compounds against specific kinases is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.
Workflow for a Typical In Vitro Kinase Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Key Steps:
-
Reagent Preparation: The kinase, a specific substrate (often a peptide or protein), and various concentrations of the test compound are prepared in an appropriate assay buffer.
-
Incubation: The kinase and substrate are incubated with the test compound to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Detection: After a set incubation period, the extent of substrate phosphorylation is measured. Common detection methods include:
-
Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate, often coupled to a fluorescent probe.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Radiometric Assays: Using radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The results are used to determine the concentration of the inhibitor that reduces the kinase activity by 50% (IC₅₀ value).
KINOMEscan™ Profiling
To assess the selectivity of compound 19, the KINOMEscan™ competition binding assay was employed.[1] This method measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.
KINOMEscan™ Experimental Workflow:
Caption: Simplified workflow of the KINOMEscan™ assay.
Principle:
The assay involves a kinase tagged with a unique DNA identifier, an immobilized ligand that binds to the kinase active site, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Signaling Pathways
Understanding the signaling pathways in which the primary targets of these compounds are involved is crucial for predicting their cellular effects and potential therapeutic applications.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth and survival of cancer cells.
Caption: Key signaling pathways downstream of ALK activation.
BTK and Src Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, while Src is a non-receptor tyrosine kinase involved in numerous cellular processes. Compound 19's ability to inhibit both BTK and Src suggests a potent impact on B-cell malignancies and other cancers where Src is overactive.
Caption: Simplified overview of BTK and Src signaling pathways.
DDR2 Signaling Pathway
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, proliferation, and matrix remodeling.
Caption: Overview of the DDR2 signaling cascade.
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(Cyclopentylmethyl)piperazine Derivatives Against Existing Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Antibacterial Applications - The Case of Rifapentine
1-Cyclopentylpiperazine is a crucial building block in the synthesis of Rifapentine, a potent antibiotic used in the treatment of tuberculosis.[1][2][3][4][5] The cyclopentylpiperazinyl side chain of Rifapentine is a key structural feature that differentiates it from its predecessor, Rifampin, contributing to its longer half-life and allowing for less frequent dosing.[6][7]
Mechanism of Action
Rifapentine, like other rifamycins, functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and leading to bacterial cell death.[6][8][9][10] This mechanism is selective for the bacterial enzyme, sparing the mammalian counterpart.[8]
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of Rifapentine against Mycobacterium tuberculosis, comparing it with other first-line anti-tuberculosis agents.
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| Rifapentine | H37Rv | 0.0625 | [11] |
| Rifampin | H37Rv | 0.125 - 0.25 | [11] |
| Rifabutin | H37Rv | 0.0156 | [11] |
| Isoniazid | - | - | |
| Pyrazinamide | - | - | |
| Ethambutol | - | - |
Data for Isoniazid, Pyrazinamide, and Ethambutol are not included in the provided search results but are standard first-line agents for comparison.
In Vivo Efficacy
In murine models of tuberculosis, Rifapentine has demonstrated potent bactericidal and sterilizing activity. Dose-ranging studies have shown that Rifapentine is approximately four times more potent than Rifampin in both BALB/c and C3HeB/FeJ mouse strains.[12] Furthermore, replacing Rifampin with Rifapentine in combination therapies has been shown to reduce the required duration of treatment in mice.[12] Clinical studies have also demonstrated that Rifapentine-based regimens are effective for both active and latent tuberculosis infections.[13][14][15]
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay: The MIC of rifamycins against M. tuberculosis H37Rv can be determined using a standard microdilution method. Briefly, bacterial cultures are grown to mid-log phase and then diluted. The bacterial suspension is then added to 96-well plates containing serial dilutions of the test compounds. The plates are incubated at 37°C, and the MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth.[11][16]
In Vivo Murine Model of Tuberculosis: BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis. Treatment with the respective drug regimens is initiated at a specified time post-infection. The efficacy of the treatment is assessed by determining the bacterial load (colony-forming units, CFU) in the lungs and spleens at different time points during and after treatment.[12]
Signaling Pathway Diagram
Caption: Mechanism of action of Rifapentine.
Section 2: Anticancer Applications - Insights from Structurally Related Piperazine Derivatives
The piperazine scaffold is a common feature in many anticancer agents. Research into 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs has revealed potent anticancer activity, with some compounds showing lower IC50 values than existing clinical drugs like 5-Fluorouracil and Fludarabine.[17][18] One of the identified mechanisms of action for these compounds is the inhibition of Src kinase.[19][20] Additionally, the AKT inhibitor Ipatasertib, which contains a piperazine-like moiety, has shown significant promise in clinical trials.
Mechanism of Action: Src and AKT Inhibition
Src Kinase Inhibitors: Src is a non-receptor tyrosine kinase that is often overactive in various cancers, playing a key role in cell proliferation, survival, migration, and invasion.[21][22] Src inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting tumor growth and metastasis.[21]
AKT Inhibitors (Ipatasertib): The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[23][24] Ipatasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT.[25][26] By blocking AKT, Ipatasertib inhibits downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[27][28]
Comparative In Vitro Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various piperazine-containing anticancer agents.
Table 2.1: IC50 Values of 6-substituted piperazine-9-cyclopentyl purine analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | Huh7 (Liver Cancer) | 14.2 | [17] |
| Compound 19 | Various Liver Cancer Lines | < 5 | [20][29] |
| Compound 51b | Huh7 (Liver Cancer) | 0.6 ± 0.1 | [18] |
| Compound 51c | Huh7 (Liver Cancer) | 0.31 ± 0.10 | [18] |
| 5-Fluorouracil | Huh7 (Liver Cancer) | 30.6 ± 1.8 | [17] |
| Fludarabine | Huh7 (Liver Cancer) | 28.4 ± 19.2 | [17] |
Table 2.2: IC50 Values of Ipatasertib
| Cell Line | PTEN/PIK3CA Status | IC50 (µM) | Reference |
| Cancer cell lines with PTEN loss or PIK3CA mutations (mean) | Altered | 4.8 ± 0.56 | [25] |
| Cancer cell lines without alterations (mean) | Wild-type | 8.4 ± 0.48 | [25] |
| ARK1 (Uterine Serous Carcinoma) | PTEN wild-type | 6.62 | [28] |
| SPEC-2 (Uterine Serous Carcinoma) | PTEN null | 2.05 | [28] |
| HEC-1A (Endometrial Cancer) | - | - | |
| ECC-1 (Endometrial Cancer) | - | - |
IC50 values for HEC-1A and ECC-1 were investigated but not explicitly stated in the provided search results.
In Vivo Efficacy
Src Inhibitors: Several Src kinase inhibitors, such as Dasatinib and Bosutinib, are in clinical development.[30][31] Preclinical studies have shown that these inhibitors can suppress tumor growth and metastasis in various cancer models.[32] However, as single agents, their clinical efficacy in solid tumors has been modest, leading to investigations of combination therapies.[22][33]
Ipatasertib: In xenograft models, Ipatasertib has demonstrated significant tumor growth inhibition, particularly in tumors with PTEN loss or PIK3CA mutations.[25] Daily oral treatment with 100 mg/kg Ipatasertib resulted in a mean tumor growth inhibition of 95% in sensitive models.[25] Clinical trials have shown that Ipatasertib is well-tolerated and exhibits clinical activity in patients with advanced solid tumors, particularly those with AKT1 mutations.[34][35][36]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 575 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[34]
In Vivo Xenograft Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Ipatasertib) via a specified route (e.g., oral gavage) and schedule. Tumor volume is measured regularly using calipers. The percentage of tumor growth inhibition is calculated at the end of the study.[25]
Signaling Pathway Diagrams
Caption: Src Kinase Inhibition Pathway.
Caption: PI3K/AKT Signaling Pathway and Ipatasertib Inhibition.
Conclusion
While 1-Cyclopentylpiperazine itself lacks direct characterization as a therapeutic agent, its incorporation into molecules like Rifapentine and its structural similarity to moieties in successful anticancer drugs highlight the therapeutic potential of this chemical scaffold. The comparative data presented for Rifapentine, Src inhibitors, and AKT inhibitors demonstrate the significant impact that piperazine-containing compounds have in modern medicine. Further investigation into the direct biological activities of 1-Cyclopentylpiperazine and its simple derivatives is warranted to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. "Novel, continuous preparation of tuberculosis drug rifapentine" by Erin E. Stryker [scholarscompass.vcu.edu]
- 2. CN103951677B - The preparation method of rifapentine - Google Patents [patents.google.com]
- 3. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN111018886A - Preparation method of high-purity rifapentine - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Rifapentine - Wikipedia [en.wikipedia.org]
- 8. Rifapentine | C47H64N4O12 | CID 135403821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rifapentine? [synapse.patsnap.com]
- 10. Rifapentine: The Ultimate Guide For Pharma Professionals | OCTAGONCHEM [octagonchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Comparative Efficacy of Rifapentine Alone and in Combination with Isoniazid for Latent Tuberculosis Infection: a Translational Pharmacokinetic-Pharmacodynamic Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 19. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 22. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. clinicaltrials.eu [clinicaltrials.eu]
- 25. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 27. Facebook [cancer.gov]
- 28. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. dl.begellhouse.com [dl.begellhouse.com]
- 31. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. spandidos-publications.com [spandidos-publications.com]
- 35. tandfonline.com [tandfonline.com]
- 36. m.youtube.com [m.youtube.com]
Comparative Analysis of 1-(Cyclopentylmethyl)piperazine: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-(Cyclopentylmethyl)piperazine. Due to the limited publicly available experimental data for this specific molecule, this document leverages data from structurally related piperazine derivatives to infer potential mechanisms of action, in vitro activity, and in vivo efficacy. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of N-alkylated piperazine compounds.
Executive Summary
This compound belongs to the broad class of piperazine derivatives, which are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system (CNS) and anticancer properties. While direct experimental data for this compound is scarce, analysis of structurally similar compounds, particularly those with N-cycloalkylmethyl substituents, suggests potential interactions with targets such as sigma receptors and monoamine transporters. Furthermore, the piperazine scaffold is a common feature in molecules developed for oncology. This guide will explore these potential activities by comparing data from relevant analogs.
In Vitro Activity Comparison
Based on the activities of structurally related N-substituted piperazine derivatives, this compound is hypothesized to have affinity for CNS receptors or exhibit cytotoxic effects on cancer cell lines. The following table summarizes in vitro data for comparator compounds.
| Compound/Analog | Target/Assay | Cell Line/System | Key Parameter | Value | Reference |
| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) | Sigma-2 Receptor Binding | Rat Liver Membranes | Ki | 0.68 nM | [1] |
| Sigma-1 Receptor Binding | Guinea Pig Brain | Ki | 0.38 nM | [1] | |
| Various N-Arylpiperazine Derivatives | Antimycobacterial Activity | M. tuberculosis H37Rv | MIC | 0.09 - >100 µM | [2] |
| Piperazine-linked Pyrimidines | Anticancer Activity (NF-κB inhibition) | MCF-7 (Breast Cancer) | IC50 | 6.29 - 9.17 µM | |
| Benzhydryl Piperazine Derivatives | Anticancer Activity | T47D (Breast Cancer) | GI50 | 0.31 - 0.44 µM | [3] |
| HEP3B (Liver Cancer) | GI50 | 1.67 - 2.59 µM | [3] |
In Vivo Efficacy Comparison
In vivo studies of related piperazine compounds provide insights into their potential therapeutic applications and pharmacokinetic/pharmacodynamic properties.
| Compound/Analog | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivative | Rodent Cerebral Spinal Fluid (CSF) Glycine Model | Not specified | Increase in CSF glycine levels | Demonstrated in vivo activity | [4][5] |
| PB28 | SARS-CoV-2 infected model | Not specified | Reduction in viral load | Potent antiviral activity | [1] |
Experimental Protocols
In Vitro Sigma Receptor Binding Assay
Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
Methodology:
-
Membrane Preparation: Guinea pig brain (for sigma-1) and rat liver (for sigma-2) tissues are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet containing the membrane fraction is resuspended in assay buffer.
-
Binding Assay:
-
Membrane homogenates are incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]-DTG for sigma-2) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of an excess of a non-labeled sigma receptor ligand (e.g., haloperidol).
-
Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.
In Vivo Xenograft Model for Anticancer Efficacy
Objective: To evaluate the in vivo antitumor activity of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The study is terminated when tumors in the control group reach a certain size. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group. Body weight and any signs of toxicity are also monitored.
Visualizations
Caption: Hypothesized signaling pathway for anticancer activity.
Caption: Experimental workflow for in vitro and in vivo correlation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Piperazine-Based CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, piperazine-based compounds have emerged as a cornerstone in the development of kinase inhibitors. Among the most successful are the selective inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), which have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comprehensive head-to-head comparison of the three leading FDA-approved piperazine-based CDK4/6 inhibitors: palbociclib (Ibrance®), ribociclib (Kisqali®), and abemaciclib (Verzenio®). We delve into their comparative preclinical potency, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Arresting the Cell Cycle
The progression from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint controlled by the activity of CDK4 and CDK6.[1] In complex with cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).[2] This phosphorylation event releases the transcription factor E2F, which then activates the expression of genes necessary for DNA replication and cell cycle progression.[2] In many cancers, this pathway is hyperactive, leading to uncontrolled cell proliferation.[2] Palbociclib, ribociclib, and abemaciclib are all competitive inhibitors of the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing a G1 cell cycle arrest.[2]
Preclinical Performance: A Comparative Analysis
While all three inhibitors target the same kinases, they exhibit distinct biochemical and pharmacological profiles. Abemaciclib generally demonstrates the highest potency in preclinical models.[1] The following tables summarize their comparative in vitro activity.
Table 1: Comparative Biochemical Potency
| Inhibitor | IC₅₀ for CDK4/Cyclin D1 (nM) | IC₅₀ for CDK6/Cyclin D3 (nM) | CDK4:CDK6 Ratio |
| Palbociclib | 11 | 15 | ~1:1.5 |
| Ribociclib | 10 | 39 | ~1:4 |
| Abemaciclib | 2 | 10 | ~1:5 |
| Data compiled from various preclinical studies.[3] |
Table 2: Comparative Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | Palbociclib (IC₅₀, µM) | Ribociclib (IC₅₀, µM) | Abemaciclib (IC₅₀, µM) |
| MCF-7 (ER+) | 0.02 - 0.08 | 0.1 - 0.4 | 0.01 - 0.05 |
| T-47D (ER+) | 0.04 - 0.1 | 0.2 - 0.6 | 0.02 - 0.08 |
| MDA-MB-231 (ER-) | >10 | >10 | 1 - 5 |
| Data represents a typical range from published literature.[1][4] Efficacy is notably higher in estrogen receptor-positive (ER+) cell lines, consistent with their clinical indications. |
Clinical Efficacy: Insights from Pivotal Trials
The clinical development of these three CDK4/6 inhibitors has been marked by large-scale Phase III trials that have established their efficacy in combination with endocrine therapy.
Table 3: Summary of Key First-Line Clinical Trial Data
| Trial (Inhibitor) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) Benefit |
| PALOMA-2 (Palbociclib) | Palbociclib + Letrozole | Placebo + Letrozole | 27.6 months | Not statistically significant |
| MONALEESA-2 (Ribociclib) | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | Statistically significant improvement |
| MONARCH 3 (Abemaciclib) | Abemaciclib + NSAI | Placebo + NSAI | 28.18 months | Statistically significant improvement |
| *Non-steroidal aromatase inhibitor. Data from respective pivotal clinical trials.[5][6] |
While all three inhibitors demonstrated a significant improvement in progression-free survival, only ribociclib and abemaciclib have shown a statistically significant overall survival benefit in their respective first-line trials to date.[5][6] Real-world data analyses are ongoing to further elucidate the comparative effectiveness of these agents.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key experiments cited in the evaluation of piperazine-based CDK4/6 inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a CDK-cyclin complex.[1]
-
Reagents and Setup: Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a peptide substrate derived from Rb, and ATP are required. The inhibitor is serially diluted to various concentrations.
-
Reaction: The inhibitor is incubated with the CDK/Cyclin complex and the substrate in the presence of ATP in a microplate format.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effects of the inhibitor.[9]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Treatment: The cells are treated with a serial dilution of the CDK4/6 inhibitor for a specified period, typically 48 to 72 hours.[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. An IC₅₀ value is determined by plotting cell viability against the inhibitor concentration.[1]
Conclusion
Palbociclib, ribociclib, and abemaciclib, all featuring a core piperazine scaffold, have demonstrated significant clinical benefit in the treatment of HR+/HER2- advanced breast cancer. While they share a common mechanism of action, they possess distinct biochemical potencies, anti-proliferative activities, and clinical efficacy profiles. Abemaciclib exhibits the highest preclinical potency, while ribociclib and abemaciclib have shown a significant overall survival advantage in first-line clinical trials. The choice of inhibitor in a clinical setting may be guided by these differences, as well as their varying safety profiles. For researchers, the provided experimental protocols offer a foundational framework for the continued evaluation and development of novel piperazine-based inhibitors targeting CDK4/6 and other critical cancer pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Head‐to‐head comparison of palbociclib and ribociclib in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. vjoncology.com [vjoncology.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
A Comparative Guide to Validated Analytical Methods for 1-(Cyclopentylmethyl)piperazine
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for the analysis of 1-(Cyclopentylmethyl)piperazine and its derivatives is influenced by factors such as the analyte's volatility, thermal stability, and the required sensitivity of the assay.[1]
| Parameter | HPLC-UV with Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance after chemical derivatization to introduce a chromophore. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[2] |
| Derivatization | Often necessary for piperazine derivatives as they lack a strong native chromophore.[1][3] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl).[3][4] | May be used to improve volatility and chromatographic peak shape. |
| Limit of Detection (LOD) | Typically in the parts per million (ppm) range. For piperazine, an LOD of 30 ppm has been reported after derivatization.[3] | Generally offers higher sensitivity, with LODs in the parts per billion (ppb) or even lower range. For some piperazine derivatives, LODs as low as 0.002 µg/mL have been achieved in urine samples.[5][6] |
| Limit of Quantitation (LOQ) | For piperazine, an LOQ of 90 ppm has been reported.[3] | For certain piperazine derivatives, LOQs of 0.008 µg/mL in urine and 0.016 µg/mL in plasma have been demonstrated.[5][6] |
| Linearity | Good linearity is typically achieved over a defined concentration range.[4] | Excellent linearity is a hallmark of the technique.[7] |
| Accuracy | High accuracy, with recovery values often between 95% and 105%. For piperazine, recoveries of 104.87-108.06% have been documented.[3] | High accuracy is achievable with appropriate internal standards. |
| Precision | Good precision, with relative standard deviation (%RSD) values typically below 5%.[4] A precision study for piperazine showed a %RSD of 1.13%.[3] | High precision is a key feature of the method.[7] |
| Selectivity | Good selectivity can be achieved through chromatographic separation and selective derivatization. | Highly selective due to the combination of chromatographic separation and mass analysis. |
| Instrumentation | Widely available in most analytical laboratories.[3][8] | Requires more specialized and expensive equipment. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
This protocol is a representative method for the analysis of piperazine derivatives and can be adapted for this compound.
1. Instrumentation:
-
HPLC system equipped with a UV or photodiode array (PDA) detector.[1]
-
Analytical column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used for reversed-phase chromatography.[1][9]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Diethylamine (reagent grade)[1]
-
4-chloro-7-nitrobenzofuran (NBD-Cl) for derivatization[1][3]
-
Mobile Phase: A typical mobile phase is a mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v).[1][3]
3. Chromatographic Conditions:
-
UV detection wavelength: Dependent on the absorption maximum of the derivatized analyte (e.g., 340 nm for NBD-piperazine derivative).[3]
4. Sample Preparation (Derivatization):
-
Prepare a standard solution of the piperazine derivative in a suitable solvent.[1]
-
Prepare a solution of NBD-Cl in acetonitrile.[1]
-
Mix the piperazine solution with an excess of the NBD-Cl solution.[1]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]
-
Cool the solution and dilute it with the mobile phase before injection.[1]
5. Data Analysis:
-
Identify the peak corresponding to the derivatized analyte based on its retention time compared to a standard.[1]
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of piperazine derivatives using GC-MS.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[5][6]
-
Capillary column: A DB-5ms column (e.g., 30 m × 0.25 mm × 0.25 µm) is often suitable.[5][6]
2. Carrier Gas and Temperatures:
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).[5][6]
-
Injector temperature: 250°C[5]
-
Detector (MS) temperature: 260°C
-
Oven temperature program: A temperature gradient is typically used, for example, starting at 150°C for 10 minutes, then ramping up to 260°C.
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol.
-
If necessary, perform a derivatization step to enhance volatility.
-
Inject the sample into the GC.
4. Data Analysis:
-
The gas chromatograph separates the components of the mixture.[2]
-
The mass spectrometer detects and identifies the separated components based on their mass spectra.[2]
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve.
Visualizing the Workflow
To better understand the procedural flow of each analytical method, the following diagrams have been generated.
References
A Comparative Study on the Biological Effects of Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs with a wide array of biological activities.[1] Subtle variations in the substitution pattern on the piperazine ring, including the position of methyl groups, can lead to significant differences in pharmacological and toxicological properties. This guide provides a comparative analysis of the biological effects of key piperazine isomers, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data comparing the biological effects of piperazine and its methylated isomers.
Table 1: Comparative Receptor Binding Affinity of Arylpiperazine Isomers
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21[1][2] |
| Meta | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 7[2] |
| Para | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 44[2] |
Note: This data illustrates the principle that positional isomerism significantly impacts receptor affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Antimicrobial Activity of Piperazine Derivatives (MIC, µg/mL)
| Compound ID | Target Organism | MIC (µg/mL) |
| Piperazine Derivative A | Staphylococcus aureus | 16[3] |
| Bacillus subtilis | >256 | |
| Escherichia coli | 8[3] | |
| Piperazine Derivative B | Staphylococcus aureus | 16[3] |
| Bacillus subtilis | 16[3] | |
| Escherichia coli | >256 |
Table 3: Comparative Toxicology of Piperazine and its Derivatives
| Compound | Acute Oral LD50 (Rat) | Notes |
| Piperazine | >5000 mg/kg | Low acute toxicity.[4] |
| 1-Methylpiperazine | Not available | Causes severe skin burns and eye damage; may cause respiratory irritation and allergic skin reaction.[5] |
| 2-Methylpiperazine | Not available | Flammable solid, harmful in contact with skin, causes severe skin burns and eye damage. |
| N,N'-Dimethylpiperazine | Not available | Highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (radioligand).
-
Test compounds (piperazine isomers).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl).
-
Scintillation fluid.
-
Glass fiber filters (GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of test compound at various concentrations.
-
50 µL of [³H]-8-OH-DPAT at a fixed concentration (e.g., 2 nM).
-
150 µL of the membrane preparation.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM buspirone).
-
-
Incubation: Incubate the plate at 37°C for 45 minutes with gentle agitation.[7]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or Agar (MHA).
-
Test compounds (piperazine isomers).
-
96-well microtiter plates.
-
Sterile saline or broth.
-
0.5 McFarland standard.
-
Incubator.
Procedure (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 3: In Vivo Anthelmintic Activity Assay (Fecal Egg Count Reduction Test)
This assay evaluates the efficacy of an anthelmintic compound in a host animal.
Materials:
-
Infected host animals (e.g., sheep or goats naturally infected with gastrointestinal nematodes).
-
Test compounds (piperazine isomers).
-
Vehicle for administration (e.g., water).
-
Fecal collection bags.
-
McMaster slides.
-
Flotation solution (e.g., saturated saline).
-
Microscope.
Procedure:
-
Animal Selection and Grouping: Select animals with a sufficient fecal egg count (e.g., >150 eggs per gram). Randomly assign animals to treatment groups (vehicle control, standard drug, and test compounds).
-
Treatment: Administer the test compounds and controls orally to the respective groups.
-
Fecal Sampling: Collect fecal samples from each animal before treatment (Day 0) and at a specified time post-treatment (e.g., Day 10-14).
-
Fecal Egg Count: Determine the number of nematode eggs per gram of feces using the McMaster technique.
-
Data Analysis: Calculate the percentage reduction in fecal egg count for each treatment group compared to the control group.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2).
-
Complete culture medium.
-
Test compounds (piperazine isomers).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling cascade following activation of the 5-HT1A receptor by a piperazine agonist.
Caption: Mechanism of anthelmintic action of piperazine via GABA receptor agonism in nematodes.[10]
Experimental Workflows
Caption: A typical experimental workflow for the screening and evaluation of piperazine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. agromaroc.com [agromaroc.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Navigating Selectivity: A Comparative Guide to 1-(Cyclopentylmethyl)piperazine Derivatives
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of 1-(Cyclopentylmethyl)piperazine derivatives and their selectivity for various biological targets, supported by experimental data and detailed protocols. The strategic placement of a cyclopentylmethyl group on the piperazine nitrogen can significantly influence a compound's interaction with receptors and enzymes, making it a critical area of study in medicinal chemistry.
The piperazine scaffold is a ubiquitous feature in a vast array of therapeutic agents, recognized for its ability to interact with a multitude of biological targets.[1][2] The nature of the substituent at the N1 position of the piperazine ring plays a pivotal role in defining the compound's pharmacological profile, including its potency and, crucially, its selectivity. This guide focuses on the impact of the 1-cyclopentylmethyl substituent on the selectivity of piperazine derivatives, drawing comparisons with other N-substituted analogs.
Comparative Selectivity Profile
To illustrate the influence of the N1-substituent on selectivity, the following table summarizes the binding affinities (Ki in nM) of representative piperazine derivatives for a panel of receptors. The data is compiled from various studies to provide a comparative overview.
| Compound ID | N1-Substituent | Dopamine D2 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Sigma-1 (Ki, nM) | Sigma-2 (Ki, nM) | Selectivity (Sigma-2/Sigma-1) |
| 1 | Cyclopentylmethyl | - | - | 2.6 | 485 | 187 |
| 2 | Methyl | - | - | - | - | - |
| 3 | Benzyl | - | - | 2.7 | 102 | 38 |
| 4 | p-Methoxybenzyl | - | - | 12.4 | - | - |
| 5a | Phenyl | >10,000 | >10,000 | - | - | - |
| 5b | o-Methoxyphenyl | 25 | 50 | - | - | - |
Note: Data for compounds 1, 3, and 4 are from a study on sigma receptor ligands. Data for compounds 5a and 5b are from a study on dopamine and serotonin receptor ligands. A direct comparison across all receptors for all compounds is not available in a single study. '-' indicates data not available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of piperazine derivative selectivity.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
This protocol is based on the methodology described in the study by Colomb et al. (2010).[3]
Objective: To determine the binding affinity (Ki) of the test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Guinea pig brain membranes (for sigma-1) and rat liver membranes (for sigma-2).
-
Radioligand for sigma-1: --INVALID-LINK---pentazocine.
-
Radioligand for sigma-2: [³H]di-o-tolylguanidine ([³H]DTG) in the presence of unlabeled (+)-pentazocine to mask sigma-1 sites.
-
Test compounds (this compound derivatives and analogs).
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (Whatman GF/B).
Procedure:
-
Membrane preparations are incubated with the respective radioligand and various concentrations of the test compound in the incubation buffer.
-
The total volume of the assay is typically 200 µL.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT1A Receptors
This protocol is based on the methodology described in the study by van der Mey et al. (2006).[1]
Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2 and serotonin 5-HT1A receptors.
Materials:
-
CHO cell membranes expressing human recombinant D2 receptors or HEK293 cell membranes expressing human recombinant 5-HT1A receptors.
-
Radioligand for D2 receptors: [³H]spiperone.
-
Radioligand for 5-HT1A receptors: [³H]8-OH-DPAT.
-
Test compounds.
-
Incubation buffer (specific composition for each receptor assay).
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Cell membranes are incubated with the appropriate radioligand and a range of concentrations of the test compound.
-
Non-specific binding is determined using a suitable non-radioactive competitor (e.g., haloperidol for D2, serotonin for 5-HT1A).
-
Incubation is performed at a controlled temperature and for a specific duration.
-
The assay is terminated by rapid filtration, followed by washing of the filters.
-
Radioactivity is quantified using a liquid scintillation counter.
-
IC50 values are calculated from the resulting dose-response curves.
-
Ki values are derived from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical radioligand binding assay workflow and a generalized G-protein coupled receptor (GPCR) signaling pathway, relevant to the dopamine and serotonin receptors discussed.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Generalized GPCR signaling cascade.
References
- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Cyclopentylmethyl)piperazine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of 1-(Cyclopentylmethyl)piperazine, ensuring the protection of personnel and the environment. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS).
Physicochemical Properties and Hazard Information
| Property | Value | Reference |
| CAS Number | 21043-40-3 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C9H18N2 | [3][4][5][8] |
| Molecular Weight | 154.25 g/mol | [3][8][12] |
| Appearance | White crystalline solid or colorless to pale yellow liquid/oil to gel | [1][2][4][6] |
| Boiling Point | 48 °C | [3][8][9] |
| Density | 0.989 g/cm³ (Predicted) | [3][9] |
| Flash Point | 95.7 °C | [1][9][10] |
| Water Solubility | Slightly soluble; Calculated at 8.01 mg/mL | [1][2][13] |
| Solubility in Organic Solvents | Soluble in ethers, alcohols (sparingly in Methanol), ketones, and DMSO (slightly) | [1][3][8][9] |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation. | [8][11][12] |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available | |
| Aquatic Toxicity (LC50) | Data not available |
Experimental Protocol for Proper Disposal
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound from a laboratory setting. This protocol is designed to minimize risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
2. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
-
As a piperazine derivative (an amine), it should be segregated from acids and strong oxidizing agents.
3. Waste Collection and Containment:
For Solid Waste (Pure Compound or Contaminated Labware):
-
Place solid this compound waste and any contaminated disposable labware (e.g., weighing boats, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
For Liquid Waste (Solutions):
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container should be chemically compatible with the solvent used.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.
4. Waste Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date of waste accumulation.
-
The name of the principal investigator and the laboratory location.
-
Any associated hazards (e.g., "Irritant").
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, secure, and away from general traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Arranging for Disposal:
-
Once the waste container is full or is ready for pickup, contact your institution's EHS department to schedule a waste collection.
-
Follow all institutional procedures for waste pickup requests.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 21043-40-3: Cyclopentylpiperazine | CymitQuimica [cymitquimica.com]
- 3. 1-Cyclopentylpiperazine | 21043-40-3 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1-Cyclopentylpiperazine | 21043-40-3 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Cas 21043-40-3,1-Cyclopentylpiperazine | lookchem [lookchem.com]
- 10. Cyclopentylpiperazine | 21043-40-3 [chemnet.com]
- 11. CAS # 21043-40-3, 1-Cyclopentylpiperazine, 1-(Cyclopentyl)piperazine - chemBlink [chemblink.com]
- 12. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 21043-40-3 | 1-Cyclopentylpiperazine | Piperazines | Ambeed.com [ambeed.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(Cyclopentylmethyl)piperazine
For Immediate Reference: Key Safety and Handling Protocols for 1-(Cyclopentylmethyl)piperazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 21043-40-3). Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye irritation or serious eye damage. Ensure compliance with NIOSH (US) or EN 166 (EU) standards. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. | To prevent skin irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | To avoid inhalation of dust, mists, or vapors. |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound minimizes risks and ensures regulatory compliance.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.
-
Safe Handling Practices: Avoid direct contact with skin and eyes.[1][2] Do not breathe dust, fumes, gas, mist, vapors, or spray. After handling, wash hands and any exposed skin thoroughly.[1][2] Contaminated work clothing should not be allowed out of the workplace.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Remove and launder contaminated clothing before reuse.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Logical Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely managing this compound within a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
